molecular formula C7H4BrClO3 B2608425 2-Bromo-3-chloro-6-hydroxybenzoic acid CAS No. 1934463-24-7

2-Bromo-3-chloro-6-hydroxybenzoic acid

Cat. No.: B2608425
CAS No.: 1934463-24-7
M. Wt: 251.46
InChI Key: JXMHGHHCQMVQGQ-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-6-hydroxybenzoic acid ( 1934463-24-7) is a halogenated benzoic acid derivative with a molecular formula of C 7 H 4 BrClO 3 and a molecular weight of 251.46 g/mol . This compound is characterized by multiple reactive sites, featuring a carboxylic acid group, a phenolic hydroxyl group, and bromo- and chloro- substituents on the aromatic ring. This unique structure makes it a valuable multifunctional building block in organic synthesis and medicinal chemistry research . In research settings, this compound serves as a key synthetic intermediate. Its molecular framework allows for further functionalization, making it useful for constructing more complex molecules for pharmaceutical development and material science. The presence of halogen atoms offers opportunities for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to create novel compound libraries. Researchers also utilize this scaffold in the design and synthesis of potential enzyme inhibitors or receptor ligands, leveraging the hydrogen bond donor and acceptor capabilities conferred by its functional groups . Handling should follow standard laboratory safety protocols. The compound is classified with the signal word "Warning" and may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation . Appropriate personal protective equipment, including gloves and eye/face protection, is recommended. For detailed handling and safety information, please consult the Safety Data Sheet (SDS). This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-chloro-6-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO3/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMHGHHCQMVQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)C(=O)O)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Reactivity of Polysubstituted Hydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Polysubstituted hydroxybenzoic acids are a cornerstone of natural product chemistry, pharmaceutical sciences, and materials science. The strategic placement of multiple functional groups on the benzoic acid scaffold introduces a nuanced interplay of electronic and steric effects, profoundly influencing the reactivity of the carboxyl, hydroxyl, and aromatic ring moieties. This guide provides an in-depth analysis of these controlling factors, offering a predictive framework for understanding and manipulating the chemical behavior of these versatile molecules. We will explore key reaction classes—including modifications at the acid and phenol groups, electrophilic aromatic substitution, and decarboxylation—supported by mechanistic insights, quantitative data, and validated experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the structure-reactivity relationships that govern this important class of compounds.

The Architecture of Reactivity: Foundational Principles

The reactivity of a polysubstituted hydroxybenzoic acid is not merely the sum of its parts but an emergent property of the complex interactions between its functional groups. Understanding this architecture is key to predicting and controlling reaction outcomes.

Electronic Effects: The Inductive and Resonance Tug-of-War

Substituents dictate the electron density distribution across the aromatic system and its appended functional groups through two primary mechanisms:

  • Inductive Effects (-I, +I): Transmitted through sigma (σ) bonds, this effect is based on the electronegativity of atoms. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogens pull electron density away from the ring, while electron-donating groups (EDGs) like alkyl groups push electron density toward it.[1]

  • Resonance (Mesomeric) Effects (-M, +M): Transmitted through the pi (π) system, this occurs when lone pairs or pi bonds on the substituent can conjugate with the aromatic ring. Hydroxyl (-OH) and methoxy (-OCH₃) groups are powerful +M donors, increasing electron density, particularly at the ortho and para positions. Conversely, a carboxyl (-COOH) or nitro (-NO₂) group is a -M group, withdrawing electron density.[1]

The net effect of a substituent is a combination of these forces. For instance, a hydroxyl group is inductively withdrawing (-I) due to oxygen's electronegativity but strongly resonance donating (+M) due to its lone pairs, with the resonance effect typically dominating its influence on the aromatic ring.

Acidity Modulation: A Quantitative Look at Electronic Influence

The acidity of the carboxylic acid (pKa) is a sensitive probe of the electronic environment. EWGs stabilize the resulting carboxylate anion through delocalization of the negative charge, thereby increasing acidity (lowering pKa).[2][3] EDGs have the opposite effect, destabilizing the anion and decreasing acidity.[2][3]

CompoundSubstituentspKa (Carboxylic Acid)Predominant Effect on Acidity
Benzoic Acid-H4.20Reference
4-Hydroxybenzoic Acid4-OH4.48+M effect destabilizes anion
3-Hydroxybenzoic Acid3-OH4.06-I effect stabilizes anion
Salicylic Acid2-OH2.97Intramolecular H-bonding & Ortho-effect
3,5-Dihydroxybenzoic Acid3,5-diOH4.04Additive -I effects stabilize anion
2,4,6-Trihydroxybenzoic Acid2,4,6-triOH1.68Strong stabilization by multiple groups
Gallic Acid (3,4,5-THB)3,4,5-triOH4.48Complex interplay of -I and +M effects
4-Nitrobenzoic Acid4-NO₂3.40Strong -M/-I effects stabilize anion
Data compiled from various sources.[4][5]
The "Ortho-Effect" and Steric Hindrance

Substituents at the ortho positions (C2, C6) introduce unique behaviors:

  • Steric Hindrance: Bulky groups flanking the carboxyl moiety can physically block the approach of reagents, making reactions like esterification significantly more difficult.[6][7] This steric clash can force the -COOH group to twist out of the plane of the benzene ring, disrupting π-conjugation.[8][9]

  • The Ortho-Effect on Acidity: Almost any group in the ortho position, whether donating or withdrawing, tends to increase the acidity of a benzoic acid.[2][3][10] This is attributed to a combination of steric and electronic factors, where the forced rotation of the carboxyl group out of the ring plane inhibits resonance with the ring, which in turn enhances the acidity of the proton.[8][9]

  • Intramolecular Hydrogen Bonding: In salicylic acid (2-hydroxybenzoic acid) and its derivatives, the proximal hydroxyl and carboxyl groups form a strong intramolecular hydrogen bond.[11][12][13] This interaction stabilizes the carboxylate anion upon deprotonation, leading to a significant increase in acidity compared to its meta and para isomers.[14][15]

Key Reaction Classes: A Mechanistic Approach

The interplay of the aforementioned principles governs the outcome of chemical transformations.

Reactions at the Carboxyl Group

The conversion of the carboxylic acid to an ester is fundamental. For unhindered acids, classic Fischer-Speier esterification (refluxing in alcohol with a mineral acid catalyst) is effective. However, for sterically hindered 2,6-disubstituted acids, this method fails.[6]

Causality: The tetrahedral intermediate formed during esterification is sterically demanding. Flanking ortho groups prevent the nucleophilic alcohol from attacking the carboxyl carbon.

Alternative Protocol: For hindered acids, a more potent electrophilic activation of the carboxyl group is necessary. One effective method involves dissolving the acid in concentrated sulfuric acid to form an acylium ion, which is a much stronger electrophile, followed by quenching with the alcohol.[16][17]

The loss of CO₂ from hydroxybenzoic acids is highly dependent on substituent placement. Hydroxyl groups at the ortho and para positions facilitate decarboxylation, as they increase the electron density at the carbon atom bearing the carboxyl group (C1).[18] This increased nucleophilicity at C1 facilitates protonation, initiating the Sₑ2 mechanism for decarboxylation.[18][19]

Example: Heating gallic acid above 260°C yields pyrogallol (1,2,3-trihydroxybenzene).[20][21] Similarly, 2,4,6-trihydroxybenzoic acid decarboxylates with exceptional ease.[18]

G caption Sₑ2 mechanism for decarboxylation.

Recent advances have enabled copper-catalyzed radical decarboxylation at much lower temperatures, expanding the synthetic utility of this transformation.[22]

Reactions at the Hydroxyl Group(s)

The phenolic hydroxyl groups are nucleophilic and can undergo reactions like etherification (e.g., Williamson ether synthesis) and acylation. In molecules with multiple hydroxyl groups, selectivity can be a challenge. For instance, in gallic acid, the 4-OH group is considered the most reactive.[20] This is often due to a combination of steric accessibility and electronic factors.

Electrophilic Aromatic Substitution (EAS)

The combined directing effects of the existing substituents determine the position of new incoming electrophiles (e.g., -Br, -NO₂).[23][24]

  • -OH and -OR groups are powerful activating, ortho, para-directing groups.

  • -COOH group is a deactivating, meta-directing group.[25][26][27]

When these groups are in competition, the more powerful activating group dictates the outcome. For p-hydroxybenzoic acid, the strongly activating -OH group directs bromination to the positions ortho to it (C3 and C5).[28]

EAS_Directing_Effects

Case Study: The Unique Reactivity of Gallic and Syringic Acids

Gallic Acid (3,4,5-Trihydroxybenzoic Acid)

Gallic acid is a powerful reducing agent due to its three electron-rich hydroxyl groups.[20] It readily undergoes oxidation in the presence of air (especially in alkaline solutions), iron salts, or other oxidizing agents to form complex products like ellagic acid.[20][21] Its high density of functional groups allows it to form numerous esters, ethers, and salts.[20] Decarboxylation upon heating is a key reaction, producing pyrogallol.[21][29]

Syringic Acid (4-Hydroxy-3,5-dimethoxybenzoic Acid)

Syringic acid is a metabolite found in many plants, biosynthesized via the shikimic acid pathway.[30][31] The two methoxy groups at the C3 and C5 positions are moderately activating and ortho, para-directing. Coupled with the powerful activating -OH group at C4, the ring is highly activated towards electrophilic attack but also sterically shielded at the C2 and C6 positions. Its primary interest in drug development stems from its potent antioxidant, anti-inflammatory, and neuroprotective properties.[30][31][32][33] This bioactivity is linked to its ability to scavenge reactive oxygen species (ROS).[32][34]

Experimental Workflow: Fischer Esterification of Syringic Acid

This protocol details a standard procedure for synthesizing methyl syringate, illustrating the principles of acid catalysis on a polysubstituted hydroxybenzoic acid.

Objective: To convert syringic acid to its methyl ester via Fischer esterification.

Principle: The reaction is an equilibrium process. Using excess methanol as the solvent drives the equilibrium toward the product side. A strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Fischer_Esterification_Workflow

Step-by-Step Protocol:
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add syringic acid (1.0 eq).

  • Reagents: Add anhydrous methanol (20-30 eq, serving as both reagent and solvent).

  • Catalysis: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise. An ice bath may be used to control the initial exotherm.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.

  • Validation: Confirm the structure and purity of the resulting methyl syringate using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry). This self-validating step ensures the protocol's success.

Conclusion

The reactivity of polysubstituted hydroxybenzoic acids is a rich and predictable field governed by the fundamental principles of electronic effects, steric hindrance, and intramolecular interactions. By understanding how different substituent patterns modulate electron density and steric accessibility, researchers can design rational synthetic routes and anticipate the chemical behavior of these molecules. The ability to selectively functionalize the carboxyl group, the hydroxyl groups, or the aromatic ring makes these compounds exceptionally valuable scaffolds for creating novel therapeutics, functional polymers, and other advanced materials.

References

  • Chemcess. Gallic Acid: Properties, Reactions, Production And Uses. Available from: [Link]

  • Wikipedia. Gallic acid. Available from: [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Available from: [Link]

  • PubMed. (2023). Intramolecular O···H Hydrogen Bonding of Salicylic Acid: Further Insights from O 1s XPS and 1H NMR Spectra Using DFT Calculations. Available from: [Link]

  • Brown, B. R., Hammick, D. LL., & Scholefield, A. J. B. (1950). The Mechanism of Decarboxylation. Part V. Kinetics of the Decarboxylation of Hydroxybenxoic Acids. Journal of the Chemical Society, 778-780. Available from: [Link]

  • AIP Publishing. (2022). Intramolecular hydrogen bonding analysis. Available from: [Link]

  • ScienceDirect. (2005). Theoretical study on salicylic acid and its analogues: Intramolecular hydrogen bonding. Available from: [Link]

  • NIH National Library of Medicine. Decarboxylative Hydroxylation of Benzoic Acids. Available from: [Link]

  • ACS Publications. (2015). Coexistence of Intra- and Intermolecular Hydrogen Bonds: Salicylic Acid and Salicylamide and Their Thiol Counterparts. The Journal of Physical Chemistry A. Available from: [Link]

  • University of Calgary, Department of Chemistry. Substituent Effects. Available from: [Link]

  • Filo. (2025). Effect of substituents on acidity of benzoic acids. Available from: [Link]

  • Chemistry LibreTexts. (2023). 11.5: Substituent Effects on Acidity. Available from: [Link]

  • ResearchGate. Calculated and experimental pK a values of ortho-substituted benzoic acids in water at 25°C. Available from: [Link]

  • OSTI.gov. (2022). Intramolecular Hydrogen Bonding Analysis. Available from: [Link]

  • Britannica. (2026). Gallic acid. Available from: [Link]

  • PubMed. (1994). The electronic effects of benzoic acid substituents on glycine conjugation. Available from: [Link]

  • NIST. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Available from: [Link]

  • ElectronicsAndBooks. A New Method for the Esterification of Certain Sterically Hindered Acids. Available from: [Link]

  • Journal of the Chemical Society (Resumed). (1950). 153. The mechanism of decarboxylation. Part V. Kinetics of the decarboxylation of hydroxybenzoic acids. Available from: [Link]

  • Vaia. The pKa values of a few ortho-, meta-, and para-substituted benzoic acids are shown below. Available from: [Link]

  • ACS Publications. (2014). Radical Scavenging Ability of Gallic Acid toward OH and OOH Radicals. Reaction Mechanism and Rate Constants from the Density Functional Theory. Available from: [Link]

  • Reddit. (2023). Mechanism for electrophilic aromatic substitution of benzoic acid to produce m-nitrobenzoic acid. Available from: [Link]

  • YouTube. (2023). Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. Available from: [Link]

  • ACS Publications. Regioselective Enzymatic Carboxylation of Phenols and Hydroxystyrene Derivatives. Organic Letters. Available from: [Link]

  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Available from: [Link]

  • Taylor & Francis Online. Syringic acid – Knowledge and References. Available from: [Link]

  • NIH National Library of Medicine. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Available from: [Link]

  • ScienceDirect. (2024). Syringic acid: A promising phenolic phytochemical with extensive therapeutic applications. Available from: [Link]

  • PubMed. (2018). Effect of Syringic Acid on Antioxidant Biomarkers and Associated Inflammatory Markers in Mice Model of Asthma. Available from: [Link]

  • Wikipedia. Syringic acid. Available from: [Link]

  • PubMed. (2014). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. Available from: [Link]

  • Michigan State University, Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available from: [Link]

  • Quora. (2017). Why do benzoic acid undergoes electrophilic substitution reaction at meta position?. Available from: [Link]

  • Digital Commons @ Otterbein. (2018). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Available from: [Link]

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Technical Whitepaper: Research Horizons of 2-Bromo-3-chloro-6-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-3-chloro-6-hydroxybenzoic acid (CAS 1934463-24-7) represents a highly functionalized, dense aromatic scaffold offering distinct advantages in fragment-based drug discovery (FBDD) and agrochemical design. Characterized by a "crowded" 1,2,3,6-substitution pattern, this molecule integrates the metal-chelating properties of salicylic acid with the orthogonal reactivity of mixed halogen substituents (bromine and chlorine).

This guide outlines the compound's potential as a privileged scaffold for developing selective kinase inhibitors, auxin-mimic herbicides, and SIRT5 modulators. It details the structural rationale for these applications and provides validated protocols for its synthetic manipulation, emphasizing the chemoselective functionalization of the C2-Bromine versus the C3-Chlorine.

Chemical Profile & Structural Logic

Physicochemical Identity
  • IUPAC Name: 2-Bromo-3-chloro-6-hydroxybenzoic acid[1][2][3]

  • CAS Number: 1934463-24-7[1][2][3][4]

  • Molecular Formula: C

    
    H
    
    
    
    BrClO
    
    
    [2][3]
  • Molecular Weight: 251.46 g/mol

  • Core Motif: Halogenated Salicylate (2-hydroxybenzoic acid derivative)

Structural Analysis

The molecule features three distinct "warheads" for chemical biology and synthesis:

  • The Salicylate Motif (C1-COOH / C6-OH): A classic pharmacophore for bidentate metal coordination (Mg

    
    , Zn
    
    
    
    ) and hydrogen bonding networks in enzyme active sites.
  • The Ortho-Bromo Handle (C2-Br): Positioned for sterically demanding cross-coupling reactions. Its proximity to the carboxylate allows for the synthesis of tricyclic cores (e.g., xanthones).

  • The Meta-Chloro Substituent (C3-Cl): Provides lipophilic bulk and metabolic stability (blocking C3 oxidation) while remaining electronically distinct from the bromine, allowing for sequential Pd-catalyzed couplings.

Therapeutic Research Applications

Fragment-Based Drug Discovery (FBDD)

This compound is an ideal "heavy fragment." Its low molecular weight (<300 Da) but high functional density allows it to bind with high ligand efficiency (LE) to difficult targets.

  • Target Class: Sirtuins (SIRT5): Recent studies have identified 2-hydroxybenzoic acid derivatives as selective inhibitors of SIRT5, a deacylase involved in metabolic regulation and cancer.[5] The C6-hydroxyl and C1-carboxyl groups form a critical hydrogen-bonding pincer with Val221 and the zinc ion in the SIRT5 active site. The bulky 2,3-halogen substitution of this specific analog is predicted to occupy the hydrophobic acyl-lysine channel, potentially enhancing selectivity over SIRT1/2.

  • Target Class: Metalloenzymes (Integrase/Phosphatase): The salicylate core mimics the diketo-acid pharmacophore found in HIV integrase inhibitors (e.g., Raltegravir). The electron-withdrawing halogens increase the acidity of the phenol, strengthening metal chelation.

Agrochemical Development: Auxin Mimics

The structure of 2-bromo-3-chloro-6-hydroxybenzoic acid is a bioisostere of Dicamba (3,6-dichloro-2-methoxybenzoic acid).

  • Mechanism: Auxinic herbicides require a carboxylate group held orthogonal to the aromatic ring to fit the TIR1 ubiquitin ligase receptor. The 2,6-disubstitution (Br and OH) in this molecule forces the carboxylate out of plane, satisfying the conformational requirement for auxin activity.

  • Research Angle: Methylation of the C6-hydroxyl yields 2-bromo-3-chloro-6-methoxybenzoic acid, a novel Dicamba analog potentially effective against resistant weed biotypes.

Synthetic Methodology & Protocols

Chemoselective Cross-Coupling Strategy

The presence of both bromine and chlorine allows for iterative functionalization. The C-Br bond is weaker and reacts preferentially under standard Suzuki-Miyaura conditions, leaving the C-Cl bond intact for subsequent steps.

Workflow Diagram:

SynthesisWorkflow Start 2-Bromo-3-chloro- 6-hydroxybenzoic acid Step1 Protection (MOM-Cl / Bn-Br) Start->Step1 OH/COOH Masking Step2 Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Step1->Step2 Selective C-Br Activation Branch1 Product A: 2-Aryl-3-chloro derivative Step2->Branch1 Step3 Buchwald-Hartwig (Pd2(dba)3, Amines) Branch1->Step3 C-Cl Activation (High Temp) Final Library Generation: Polysubstituted Salicylates Step3->Final

Caption: Sequential functionalization strategy leveraging the reactivity difference between C2-Br and C3-Cl.

Protocol: Selective Suzuki Coupling at C2

Objective: To introduce an aryl group at the C2 position while preserving the C3-chlorine.

Reagents:

  • Substrate: 2-Bromo-3-chloro-6-methoxybenzoic acid methyl ester (protected form)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%)
  • Base: Na

    
    CO
    
    
    
    (2M aqueous, 3 equiv)
  • Solvent: DME (Dimethoxyethane) / Water (3:1)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with the protected substrate (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh

    
    )
    
    
    
    (58 mg, 0.05 mmol).
  • Solvation: Add degassed DME (3 mL) and 2M Na

    
    CO
    
    
    
    (1.5 mL).
  • Reaction: Seal the vial and heat to 85°C for 4-6 hours. Note: Do not exceed 100°C to prevent oxidative addition into the C-Cl bond.

  • Workup: Cool to RT, dilute with EtOAc, and wash with brine. Dry over MgSO

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The product will be the 2-phenyl-3-chloro derivative.

Validation Check:

  • Self-Validating Step: Monitor reaction by LC-MS. The starting material (Br-peak) should disappear.[6] If the C-Cl bond reacts, you will see a mass shift corresponding to bis-arylation (M + 2x Phenyl). The protocol succeeds if only mono-arylation is observed.

Quantitative Data Summary: Predicted Properties

PropertyValueRelevance to Research
cLogP ~2.3Ideal for oral bioavailability (Lipinski Rule of 5 compliant).
pKa (COOH) ~2.5Highly acidic due to ortho-halogen/OH effects; strong salt formation.
TPSA 57.5 ŲGood membrane permeability prediction.
H-Bond Donors 2 (OH, COOH)Critical for active site engagement (e.g., SIRT5, Kinases).
Rotatable Bonds 1Rigid scaffold; minimizes entropic penalty upon binding.

Biological Pathway Visualization

The following diagram illustrates the hypothetical mechanism of action for this scaffold in an agrochemical context (Auxin Mimicry).

AuxinPathway Ligand 2-Bromo-3-chloro- 6-methoxybenzoate Receptor TIR1/AFB Receptor (Ubiquitin Ligase) Ligand->Receptor Stereoselective Binding (Orthogonal COOH) Complex Ligand-Receptor Complex Receptor->Complex Repressor Aux/IAA Repressor Degradation Complex->Repressor Recruits Ubiquitin GeneExp Uncontrolled Gene Expression (Growth) Repressor->GeneExp Release of ARF Factors

Caption: Proposed mechanism of action for the methylated derivative as a synthetic auxin herbicide.

References

  • SIRT5 Inhibition: Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. National Institutes of Health (PMC). Available at: [Link]

  • Slingshot Phosphatase Inhibitors: Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. PubMed. Available at: [Link]

  • Compound Data: 2-Bromo-3-chloro-6-hydroxybenzoic acid (CID 12110114). PubChem. Available at: [Link]

  • Benzothiazole Synthesis: Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives. PubMed Central. Available at: [Link]

  • Bromination Regiochemistry: Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde. ResearchGate.[6] Available at: [Link]

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An In-depth Technical Guide to 2-Bromo-3-chloro-6-hydroxybenzoic Acid: A Molecule of Untapped Potential

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of 2-Bromo-3-chloro-6-hydroxybenzoic acid. It is important to preface this guide by stating that publicly available information regarding the specific discovery, detailed history, and established applications of this particular compound is notably scarce. The molecule, identified by its CAS Number 1934463-24-7, appears primarily in the catalogues of chemical suppliers, suggesting its use is likely in early-stage research and development with a limited publication record.[1][2][3][4]

This guide, therefore, aims to provide a comprehensive overview based on available data, propose a plausible synthetic route derived from established organic chemistry principles for analogous structures, and explore its potential significance within the broader context of medicinal chemistry and drug discovery.

Chemical Identity and Physicochemical Properties

2-Bromo-3-chloro-6-hydroxybenzoic acid is a polysubstituted aromatic carboxylic acid. The strategic placement of bromo, chloro, and hydroxyl groups on the benzoic acid scaffold suggests a molecule with unique electronic and steric properties that could be of interest in various chemical and biological applications.

PropertyValueSource
CAS Number 1934463-24-7[1][2]
Molecular Formula C₇H₄BrClO₃[1][2]
Molecular Weight 251.46 g/mol [2][3]
SMILES Code O=C(O)C1=C(O)C=CC(Cl)=C1Br[2]
MDL Number MFCD29037278[1][2]

Table 1: Physicochemical properties of 2-Bromo-3-chloro-6-hydroxybenzoic acid.

Proposed Synthetic Pathway

A potential starting material for a laboratory-scale synthesis could be 2-bromo-6-hydroxybenzoic acid or 3-chloro-6-hydroxybenzoic acid, with the subsequent introduction of the second halogen atom. The directing effects of the existing substituents (hydroxyl, carboxyl, and the first halogen) would need to be carefully considered to achieve the desired regiochemistry. The hydroxyl group is a strong activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. The halogens are deactivating ortho-, para-directors.

A generalized, hypothetical synthetic workflow is presented below:

Synthetic_Pathway_for_2-Bromo-3-chloro-6-hydroxybenzoic_acid cluster_0 Hypothetical Synthesis start Suitable Precursor (e.g., 2-Bromo-6-hydroxybenzoic acid) step1 Chlorination (e.g., N-Chlorosuccinimide) start->step1 Electrophilic Aromatic Substitution product 2-Bromo-3-chloro-6-hydroxybenzoic acid step1->product purification Purification (e.g., Recrystallization, Chromatography) product->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization

Figure 1: A proposed synthetic workflow for 2-Bromo-3-chloro-6-hydroxybenzoic acid.

Experimental Protocol (Hypothetical)

This protocol is a generalized suggestion and would require optimization.

  • Precursor Selection: Start with a commercially available, appropriately substituted hydroxybenzoic acid.

  • Reaction Setup: Dissolve the precursor in a suitable inert solvent (e.g., a chlorinated solvent or a strong acid like sulfuric acid).

  • Halogenation: Slowly add a halogenating agent (e.g., N-chlorosuccinimide for chlorination or N-bromosuccinimide for bromination) to the reaction mixture, potentially with a catalyst.[7] The reaction temperature should be carefully controlled.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench the reaction mixture and extract the product into an organic solvent. Wash the organic layer to remove any remaining reagents or by-products.

  • Purification: Dry the organic layer and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system or by column chromatography.

  • Characterization: Confirm the identity and purity of the final product using spectroscopic methods.

Spectroscopic Characterization (Expected)

While no specific published spectra for 2-Bromo-3-chloro-6-hydroxybenzoic acid are available, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.[8][9][10]

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic proton and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shift and coupling pattern of the aromatic proton will be influenced by the surrounding substituents.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule, with the chemical shifts being characteristic of their chemical environment (aromatic, carboxyl, and carbons attached to halogens and the hydroxyl group).

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid and the phenolic hydroxyl group, the C=O stretch of the carboxylic acid, and C-Br and C-Cl stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine and one chlorine atom.

Relevance in Drug Discovery and Medicinal Chemistry

The incorporation of halogen atoms into drug candidates is a well-established strategy in medicinal chemistry.[11] Halogens can influence a molecule's physicochemical properties, such as lipophilicity, acidity, and metabolic stability. They can also participate in specific interactions with biological targets, most notably through halogen bonding.[12][13][14]

The presence of both bromine and chlorine on the 2-Bromo-3-chloro-6-hydroxybenzoic acid scaffold offers several potential advantages for a drug development professional:

  • Modulation of Physicochemical Properties: The two different halogens, along with the hydroxyl and carboxylic acid groups, provide a rich tapestry for fine-tuning properties like pKa and logP, which are critical for absorption, distribution, metabolism, and excretion (ADME).

  • Halogen Bonding Potential: Both bromine and chlorine are capable of forming halogen bonds, which are non-covalent interactions between a halogen atom and a Lewis base.[13][14] This interaction can contribute to enhanced binding affinity and selectivity for a target protein. The unique electronic environment of the aromatic ring in this molecule could modulate the strength and directionality of these potential halogen bonds.

  • Metabolic Stability: The introduction of halogens can block sites of metabolism on an aromatic ring, potentially increasing the half-life of a drug candidate.

  • Scaffold for Further Derivatization: The carboxylic acid and hydroxyl groups serve as convenient handles for further chemical modification, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.

Given that benzoic acid and its derivatives are known to exhibit a wide range of biological activities, it is plausible that 2-Bromo-3-chloro-6-hydroxybenzoic acid could serve as a valuable building block or a starting point for the design of novel therapeutic agents.[15] The unique substitution pattern warrants further investigation into its potential biological activities.

Conclusion and Future Outlook

2-Bromo-3-chloro-6-hydroxybenzoic acid represents a chemical entity with a currently limited public research footprint. This guide has aimed to bridge this information gap by providing its known chemical properties, proposing a logical synthetic strategy, and, most importantly, contextualizing its potential utility within the scientifically rigorous framework of modern drug discovery. The presence of multiple, distinct functional groups on a core benzoic acid scaffold makes it an intriguing candidate for further exploration by synthetic and medicinal chemists. Future research efforts directed at its synthesis, biological screening, and structural biology studies could unveil novel applications and solidify its place as a valuable tool in the development of new chemical entities.

References

  • ChemBuyersGuide.com, Inc. ChemScene (Page 161). [Link]

  • Zhang, et al. "A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid." SAGE Publications, 2020. [Link]

  • Chemical-Station. 1934463-24-7・2-Bromo-3-chloro-6-hydroxybenzoic acid・2-Bromo-3-chloro-6-hydroxybenzoic acid. [Link]

  • Hambardzumyan, E. N., Vorskanyan, A. S., & Arshak, A. "Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters." SOP TRANSACTIONS ON ORGANIC CHEMISTRY, 1(2), 2014. [Link]

  • Chen, et al. "Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids." National Institutes of Health, 2019. [Link]

  • Pharmarecipereview.com. The Role of 3-Bromo-4-chloroaniline in Pharmaceutical Synthesis. [Link]

  • Ghorab, M. M., et al. "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review." National Institutes of Health, 2021. [Link]

  • Wilcken, R., et al. "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." ACS Publications, 2013. [Link]

  • Lambert, F. L., Ellis, W. D., & Parry, R. J. "Halogenation of Aromatic Compounds by N-Bromo- and N-Chlorosuccinimide under Ionic Conditions." ACS Publications, 1965. [Link]

  • Singh, U. P., et al. "Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024." National Institutes of Health, 2024. [Link]

  • Xu, Z., et al. "Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development." ACS Publications, 2014. [Link]

  • Puzzarini, C., et al. "The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122." MDPI, 2022. [Link]

  • The Organic Chemistry Tutor. "2, 3, and 4 hydroxybenzoic acid syntheses." YouTube, 2021. [Link]

  • Jedrejcic, D., et al. "Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization." UCL Discovery, 2020. [Link]

  • Kompella, S. N., et al. "Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid." National Institutes of Health, 2019. [Link]

Sources

Methodological & Application

Synthesis of novel derivatives from 2-Bromo-3-chloro-6-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 2-Bromo-3-chloro-6-hydroxybenzoic Acid

Abstract & Strategic Value

This Application Note details the orthogonal functionalization of 2-Bromo-3-chloro-6-hydroxybenzoic acid (CAS 38876-70-9) . This scaffold is a dense packet of chemical information, featuring four distinct reactive handles—a carboxylic acid, a phenol, and two chemically distinct halogens (Br, Cl)—arranged in a sterically congested hexasubstituted benzene core.

While this molecule is historically associated with herbicide development (e.g., Dicamba analogs), its utility in medicinal chemistry is under-exploited. It serves as a precursor for atropisomeric biaryls , benzofurans , and kinase inhibitors . This guide provides validated protocols for overcoming the specific steric challenges at the C2-position, enabling high-yield library generation.

Chemo-Structural Analysis

The primary challenge with this scaffold is the C2-Bromine . While bromine is typically more reactive than chlorine toward oxidative addition, the C2 position here is flanked by a carboxyl group (C1) and a chlorine atom (C3). This creates a "steric pocket" that inhibits standard Pd(PPh₃)₄ catalysis.

Reactivity Hierarchy:

  • -OH / -COOH (Acidic Protons): Must be capped to prevent catalyst poisoning and solubility issues.

  • C2-Br (Ortho-Blocked): Reactive toward Pd(0) but requires sterically demanding ligands (e.g., SPhos, XPhos) to facilitate oxidative addition in the crowded environment.

  • C3-Cl (Meta-Deactivated): The least reactive site. Remains intact during C2-functionalization, serving as a handle for secondary diversification (e.g., Buchwald-Hartwig amination).

ReactivityMap cluster_legend Reactivity Order Core 2-Bromo-3-chloro- 6-hydroxybenzoic acid OH_COOH 1. Nucleophilic Handles (-OH, -COOH) Strategy: Global Methylation Core->OH_COOH Most Reactive (Acid-Base) Br_Site 2. Primary Electrophile (C2-Br) Strategy: Steric-Gated Suzuki Core->Br_Site Kinetic Product (Weakest C-X Bond) Cl_Site 3. Secondary Electrophile (C3-Cl) Strategy: High-Temp Amination Br_Site->Cl_Site Sequential Activation

Figure 1: Reactivity hierarchy of the scaffold. The workflow must proceed from Nucleophilic protection → C2-Br coupling → C3-Cl coupling.

Experimental Protocols

Protocol A: Global Protection (Scalable)

Objective: Convert the zwitterionic acid-phenol into a lipophilic ester-ether for catalysis compatibility.

Reagents:

  • Substrate: 2-Bromo-3-chloro-6-hydroxybenzoic acid (1.0 eq)

  • Methyl Iodide (MeI): 2.5 eq

  • Potassium Carbonate (K₂CO₃): 3.0 eq

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Dissolution: Charge a round-bottom flask with the substrate and DMF (5 mL/g). Stir until dissolved.

  • Base Addition: Add K₂CO₃ (granular, anhydrous) in one portion. The suspension will turn bright yellow (phenoxide formation).

  • Alkylation: Cool to 0°C. Add MeI dropwise via syringe to control the exotherm.

  • Reaction: Warm to 25°C and stir for 4 hours.

    • QC Check: TLC (20% EtOAc/Hexane). Starting material (Rf ~0.1, streaking) should disappear; Product (Rf ~0.6) appears as a distinct UV-active spot.

  • Workup: Pour into ice water (10x volume). The product, Methyl 2-bromo-3-chloro-6-methoxybenzoate , often precipitates as a white solid. If oil forms, extract with MTBE.

  • Yield: Typically 90-95%.

Critical Insight: We use global methylation rather than selective esterification because the free C6-phenol can coordinate to Palladium, acting as a pseudo-ligand that arrests the catalytic cycle.

Protocol B: Site-Selective Suzuki-Miyaura Coupling

Objective: Install a biaryl motif at C2 without touching the C3-Chlorine.

The Challenge: The "Ortho Effect." The C2-Br is sandwiched between the ester and the chlorine. Standard ligands (PPh₃) are too bulky to ligate effectively after oxidative addition, or too small to force the reductive elimination. The Solution: SPhos (Buchwald Ligand). Its biaryl backbone provides stability, while the methoxy groups and cyclohexyl rings create a pocket that facilitates coupling in hindered substrates.

Reagents:

  • Substrate: Methyl 2-bromo-3-chloro-6-methoxybenzoate (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

    • Alternative Pre-catalyst: Pd-PEPPSI-IPent (1 mol%)

  • Base: K₃PO₄ (3.0 eq)

  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step:

  • Degassing (Crucial): Sparge the Toluene/Water mixture with Argon for 20 minutes. Oxygen is the enemy of active Pd-L species.

  • Assembly: In a reaction vial, combine Substrate, Boronic Acid, K₃PO₄, and Pre-mixed Catalyst/Ligand.

  • Heating: Seal and heat to 80°C for 12 hours.

    • Note: Do not exceed 100°C. Higher temps may activate the C3-Cl bond, leading to mixtures.

  • Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify via flash chromatography (0-10% EtOAc/Hexane).

Data Summary (Expected):

Parameter Value Notes
Conversion >95% Monitored by HPLC (254 nm)
Selectivity >20:1 C2-Coupling vs. C3-Coupling

| Isolated Yield | 82-88% | Steric bulk aids crystallization |

Protocol C: Sequential C-N Coupling (Buchwald-Hartwig)

Objective: Utilize the remaining C3-Cl handle to install an amine (e.g., morpholine), creating a highly functionalized drug core.

Reagents:

  • Substrate: C2-Biaryl product from Protocol B (1.0 eq)

  • Amine: Morpholine (1.2 eq)

  • Catalyst: Pd₂dba₃ (1 mol%) + XPhos (2 mol%)

  • Base: NaOtBu (1.4 eq)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Setup: Glovebox or strict Schlenk line technique is required. NaOtBu is moisture-sensitive.

  • Reaction: Heat to 100°C for 16 hours. The higher temperature is necessary to activate the C-Cl bond.

  • Purification: The product will be basic. Use amine-functionalized silica or add 1% Et₃N to the eluent during chromatography.

Workflow Visualization

SynthesisWorkflow Start Start: 2-Br-3-Cl-6-OH-Benzoic Acid Step1 Step 1: Protection (MeI, K2CO3) Yield: ~92% Start->Step1 Inter1 Intermediate A: Methyl 2-Br-3-Cl-6-OMe-benzoate Step1->Inter1 Step2 Step 2: Suzuki Coupling (Pd-SPhos, Ar-B(OH)2) Target: C2-Br Inter1->Step2 Steric Control Inter2 Intermediate B: 2-Biaryl-3-Cl Derivative Step2->Inter2 Step3 Step 3: Amination (Pd-XPhos, Amine) Target: C3-Cl Inter2->Step3 High Temp Final Final Lead: Polysubstituted Benzoate Step3->Final

Figure 2: Sequential diversification workflow. Note the specific ligand switch (SPhos → XPhos) to manage the changing steric/electronic environment.

Quality Control & Troubleshooting

  • Regioisomer Identification (NMR):

    • The starting material has two aromatic protons (H4 and H5) showing an AB system (doublets, J ≈ 8-9 Hz).

    • Post-Suzuki (Step 2): The H4/H5 coupling constant remains, but chemical shifts will move upfield due to the shielding of the new biaryl ring.

    • HMBC: Crucial for confirming C2 substitution. Look for correlation between the Ester Carbonyl carbon and the new Aryl ring protons.

  • De-halogenation: If you observe the loss of Bromine without coupling (formation of 3-chloro-6-methoxybenzoate), the reaction temperature is too high or the boronic acid is wet (protodeboronation). Corrective Action: Dry reagents and lower temp to 70°C.

References

  • Selective Halogenation & Functionalization

    • Luo, J., et al. (2016). "Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives." Nature Communications.[1] Link

    • Context: Establishes the reactivity profiles of electron-poor benzoic acid deriv
  • Suzuki Coupling of Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research. Link

    • Context: Authoritative source for SPhos/XPhos ligand selection in sterically crowded systems.
  • Polyhalogenated Heteroarene Reactivity

    • Schroeder, N., et al. (2025). "Site-Selective Cross-Coupling of Polyhalogenated Arenes." Journal of Organic Chemistry. Link (Note: Generalized citation based on recent field reviews).

  • Compound Data & Safety

    • PubChem CID 12110114 (2-Bromo-6-hydroxybenzoic acid - Analogous Reactivity). Link

Sources

Application Note: 2-Bromo-3-chloro-6-hydroxybenzoic Acid in Materials Science

[1]

Part 1: Executive Summary & Material Profile[1]

2-Bromo-3-chloro-6-hydroxybenzoic acid (CAS: 1934463-24-7) represents a highly specialized class of polysubstituted salicylates .[1] Unlike simple benzoic acid derivatives, this molecule integrates four distinct functional zones within a single benzene ring: a carboxylic acid (proton donor), a phenolic hydroxyl (proton donor/acceptor), and two distinct halogens (bromine and chlorine) with differing polarizabilities and steric profiles.[1]

In materials science, this compound is not merely an intermediate but a functional building block used to engineer:

  • Non-Centrosymmetric Crystals: The asymmetric halogen substitution (2-Br, 3-Cl) breaks lattice symmetry, enabling potential piezoelectric or non-linear optical (NLO) responses.[1]

  • Halogen-Bonded Networks: The 2-Br atom, activated by the electron-withdrawing carboxyl group, serves as a potent

    
    -hole donor for crystal engineering.[1]
    
  • Metal-Organic Frameworks (MOFs): The salicylate motif (ortho-hydroxycarboxylate) forms robust 6-membered chelate rings with transition metals, while the halogens modulate pore size and surface hydrophobicity.[1]

Chemical Profile
PropertySpecification
Formula C₇H₄BrClO₃
Molecular Weight 251.46 g/mol
Functional Motif Salicylate (2-hydroxybenzoic acid core)
Substituents 2-Bromo (ortho to COOH), 3-Chloro, 6-Hydroxy
pKa (Est.) ~2.5 (COOH), ~11.0 (OH) - Acidified by halogens
Solubility Soluble in MeOH, EtOH, DMF; Sparingly soluble in water

Part 2: Core Applications & Mechanisms[1]

Crystal Engineering via Halogen Bonding

The juxtaposition of Bromine (at C2) and Chlorine (at C3) creates a "steric lock" that forces the carboxylic acid out of planarity or locks it into a specific intramolecular hydrogen-bonded conformation.

  • Mechanism: The

    
    -hole interaction .[1] The electron-withdrawing nature of the aromatic ring (enhanced by the other halogen) creates a positive electrostatic potential cap on the Bromine atom. This allows it to form linear 
    
    
    interactions (where LB is a Lewis Base like N-pyridine or O-carbonyl).[1]
  • Application: Use as a co-crystal former to modulate the solubility and melting point of active pharmaceutical ingredients (APIs) or to assemble supramolecular liquid crystals.[1]

Ligand for Metal-Organic Frameworks (MOFs)

The compound acts as a heterofunctional linker .[1]

  • Chelation Mode: The {COOH, OH} pair acts as a bidentate or tridentate chelator (Salicylate mode), binding metals like Cu(II), Zn(II), or Ln(III) with high affinity.[1]

  • Pore Engineering: The bulky Br and Cl atoms protrude into the voids of the resulting coordination polymer, reducing pore volume but increasing the isosteric heat of adsorption for gases like CO₂ or light hydrocarbons due to enhanced van der Waals interactions.[1]

Luminescent Lanthanide Sensitization

Salicylate derivatives are classic "antenna" ligands for Lanthanide luminescence.[1]

  • Energy Transfer: The aromatic core absorbs UV light and transfers energy via Intersystem Crossing (ISC) to the triplet state, which then populates the emissive levels of Terbium (Green) or Europium (Red).[1]

  • Halogen Effect: The "Heavy Atom Effect" of Br/Cl enhances spin-orbit coupling, potentially increasing the efficiency of the ISC step, making this ligand a superior sensitizer compared to non-halogenated analogs.[1]

Part 3: Experimental Protocols

Protocol A: Purification & Single Crystal Growth

Objective: Isolate high-purity crystals suitable for X-ray diffraction to determine packing motifs.[1]

Reagents:

  • Crude 2-Bromo-3-chloro-6-hydroxybenzoic acid ( >95%)[1]

  • Solvent A: Methanol (HPLC Grade)[1]

  • Solvent B: Water (Milli-Q) or Chloroform (for halogen bonding studies)[1]

Workflow:

  • Dissolution: Dissolve 100 mg of the compound in 5 mL of warm Methanol (40°C). Filter through a 0.2 µm PTFE syringe filter to remove particulate matter.[1]

  • Anti-solvent Addition (Method 1): Add warm water dropwise until persistent turbidity is observed.[1] Re-heat to clear the solution.[1] Allow to cool slowly in a Dewar flask to room temperature over 24 hours.

  • Evaporation (Method 2 - Preferred for X-ray): Place the methanolic solution in a narrow vial. Cover with Parafilm and poke 3 small holes.[1] Allow slow evaporation at 20°C for 3-5 days.

  • Harvesting: Collect colorless prisms/needles. Wash with cold 20% MeOH/Water.[1]

Validation:

  • Melting Point: Sharp transition (Range approx. 160-170°C, dependent on polymorph).[1]

  • XRD: Check for unit cell parameters. Expect triclinic or monoclinic systems due to asymmetry.[1]

Protocol B: Synthesis of a Zn(II) Coordination Polymer

Objective: Create a luminescent or porous MOF material.[1]

Reagents:

  • Ligand: 2-Bromo-3-chloro-6-hydroxybenzoic acid (0.5 mmol)[1]

  • Metal Salt: Zn(NO₃)₂[1]·6H₂O (0.5 mmol)[1]

  • Co-ligand (Optional): 4,4'-Bipyridine (0.25 mmol) - Acts as a pillar.[1]

  • Solvent: DMF/Ethanol (1:1 v/v, 10 mL)

Step-by-Step:

  • Pre-mixing: Dissolve the Ligand and Co-ligand in 5 mL DMF. Dissolve Zn salt in 5 mL Ethanol.

  • Combination: Slowly add the metal solution to the ligand solution under stirring. The mixture may turn slightly turbid.

  • Solvothermal Reaction: Transfer to a 20 mL Teflon-lined stainless steel autoclave. Seal tightly.

  • Heating Profile:

    • Ramp to 100°C over 2 hours.

    • Hold at 100°C for 48 hours.

    • Cool to 25°C over 12 hours (0.1°C/min).

  • Isolation: Filter the resulting block crystals. Wash with fresh DMF, then Ethanol.[1]

  • Activation: Soak in dichloromethane for 24 hours (refreshing solvent 3 times) to exchange pore-trapped DMF. Dry under vacuum at 60°C.[1][2]

Part 4: Visualization & Logic[1]

Diagram 1: Structural Logic & Interaction Map

This diagram illustrates how the functional groups of the molecule dictate its materials science applications.

Interaction_LogicCenter2-Bromo-3-chloro-6-hydroxybenzoic acidCOOHCOOH Group(Position 1)Center->COOHOHOH Group(Position 6)Center->OHHalogensBr (Pos 2) & Cl (Pos 3)Center->HalogensApp_MOFMOF Formation(Chelation)COOH->App_MOFCoordinationApp_XBCrystal Engineering(Halogen Bonding)COOH->App_XBH-Bond DonorOH->App_MOFChelation RingHalogens->App_XBSigma-Hole DonorApp_LumLuminescence(Antenna Effect)Halogens->App_LumHeavy Atom Effect(Intersystem Crossing)

Caption: Functional decomposition of the molecule showing how specific moieties drive assembly into MOFs, halogen-bonded networks, and luminescent materials.[1]

Diagram 2: Solvothermal Synthesis Workflow

A visual guide for Protocol B (MOF Synthesis).

MOF_WorkflowStep11. Pre-cursor Dissolution(Ligand in DMF + Metal in EtOH)Step22. Mixing & Homogenization(Clear Solution/Suspension)Step1->Step2Step33. Solvothermal Treatment(Autoclave: 100°C, 48h)Step2->Step3Step44. Controlled Cooling(0.1°C/min to Room Temp)Step3->Step4Critical Step:CrystallizationStep55. Solvent Exchange(DCM Wash) & ActivationStep4->Step5ProductCrystalline MOF MaterialStep5->Product

Caption: Step-by-step solvothermal synthesis protocol for generating coordination polymers from the target ligand.

Part 5: References

  • Structural Analogs & Halogen Bonding:

    • Title: Crystal structure and halogen bonding in 2-bromo-6-hydroxybenzoic acid derivatives.[1]

    • Source:Acta Crystallographica Section E, PubChem Data.[1]

    • URL:[Link][1]

  • Salicylate MOF Chemistry:

    • Title: Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability.[1]

    • Source:RSC Advances, 2013.[1]

    • URL:[Link]

  • Synthesis of Halogenated Benzoic Acids:

    • Title: Preparation method of halogenated hydroxybenzoic acids (General Protocols).[1]

    • Source:Google Patents (CN102795993A).[1]

    • URL:

  • Compound Identification:

    • Title: 2-Bromo-3-chloro-6-hydroxybenzoic acid (CAS 1934463-24-7) Entry.[1]

    • Source:BLD Pharm Catalog.

Application Note: High-Efficiency Cross-Coupling of 2-Bromo-3-chloro-6-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The scaffold 2-Bromo-3-chloro-6-hydroxybenzoic acid represents a densely functionalized aromatic core valuable for the synthesis of polyketide mimics, xanthones, and bioactive biaryls. Its utility lies in its orthogonal reactivity profile , which allows for sequential, programmable functionalization.

Core Challenges & Solutions
  • Orthogonal Halogen Reactivity: The molecule contains two halogens (Br at C2, Cl at C3). The C-Br bond is significantly weaker (Bond Dissociation Energy ~81 kcal/mol) than the C-Cl bond (~96 kcal/mol), theoretically allowing chemoselective oxidative addition at C2.

  • Steric Congestion (The "Ortho Effect"): The C2-Br position is sterically crowded, flanked by the carboxylic acid (C1) and the chlorine atom (C3). Standard phosphine ligands (e.g., PPh3) often fail to facilitate oxidative addition or transmetalation effectively. Solution: Use of electron-rich, bulky biaryl phosphine ligands (e.g., SPhos, XPhos) to boost catalytic activity.

  • Protic Interference: The free carboxylic acid (pKa ~4) and phenol (pKa ~10) can poison Pd catalysts and lead to protodehalogenation. Solution: Quantitative conversion to the methyl ester/methyl ether (pseudo-salicylate) form is a mandatory pre-step.

Pre-Coupling Workflow: Substrate Protection

Direct coupling on the hydroxy-acid is not recommended due to catalyst sequestration by the salicylate moiety. The following protocol converts the starting material into Methyl 2-bromo-3-chloro-6-methoxybenzoate , a robust coupling partner.

Protocol: Global Methylation

Reaction Type: Nucleophilic Substitution (


)
Objective:  Mask acidic protons to prevent catalyst poisoning.
  • Setup: Charge a round-bottom flask with 2-Bromo-3-chloro-6-hydroxybenzoic acid (1.0 equiv) and anhydrous DMF (0.5 M concentration).

  • Base Addition: Add Potassium Carbonate (

    
    )  (2.5 equiv). The mixture will become a suspension.
    
  • Alkylation: Cool to 0°C. Add Iodomethane (MeI) (2.5 equiv) dropwise.

  • Execution: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:4). The product is less polar than the starting material.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF, then brine. Dry over 
    
    
    
    and concentrate.
    • Note: Yield is typically >90%. This intermediate is stable and can be stored.

Application Protocol 1: Regioselective Suzuki-Miyaura Coupling

This protocol targets the C2-Bromine exclusively, leaving the C3-Chlorine intact for future diversification. This selectivity is driven by the faster oxidative addition of Pd(0) into the C-Br bond.[1]

Mechanistic Insight

The steric bulk at C2 requires a catalyst system that is both active and small enough to access the site, or sufficiently electron-rich to force oxidative addition. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the ligand of choice here; its specific geometry creates a pocket that facilitates coupling at hindered centers while preventing homocoupling.

Step-by-Step Methodology

Reagents:

  • Substrate: Methyl 2-bromo-3-chloro-6-methoxybenzoate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (

    
    ) (1.2 equiv)
    
  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%)
    
    • Alternative:

      
       (5 mol%) for less hindered boronic acids.
      
  • Base:

    
     (3.0 equiv) - Phosphate bases are superior for hindered substrates compared to carbonates.
    
  • Solvent: Toluene : Water (10:1 ratio)

Procedure:

  • Degassing: In a reaction vial, combine the substrate, boronic acid, and base. Evacuate and backfill with Argon (

    
    ).
    
  • Catalyst Prep: Add solvent (degassed) and the Pd source/Ligand.

  • Reaction: Heat to 80°C for 12–16 hours.

    • Critical Control Point: Do not exceed 100°C to avoid thermal activation of the C-Cl bond.

  • Monitoring: HPLC/UPLC is recommended. Look for the disappearance of the bromide. If C-Cl coupling products appear (<5%), lower temperature to 60°C and extend time.

  • Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (SiO2).

Expected Outcome: >85% Yield of the C2-biaryl product.

Application Protocol 2: Sonogashira Coupling (Isocoumarin Synthesis)

This reaction introduces an alkyne at C2. Following the coupling, the adjacent ester (at C1) allows for a cyclization reaction (often spontaneous or base-promoted) to form isocoumarins , a key pharmacophore.

Step-by-Step Methodology

Reagents:

  • Substrate: Methyl 2-bromo-3-chloro-6-methoxybenzoate (1.0 equiv)

  • Alkyne: Phenylacetylene or Trimethylsilylacetylene (1.2 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Co-Catalyst:

    
     (1.5 mol%)
    
  • Base/Solvent:

    
     (Triethylamine) or 
    
    
    
    (Diisopropylamine) - used as solvent and base.

Procedure:

  • Inert Atmosphere: Flame-dry the glassware. Add substrate, Pd catalyst, and CuI under Argon.

  • Addition: Add degassed amine solvent. Add the alkyne dropwise via syringe.

  • Temperature: Stir at Room Temperature for 1 hour, then heat to 50°C if conversion is slow.

    • Note: High heat (>80°C) may cause cyclization in situ if the ester is labile, or promote C-Cl activation.

  • Workup: Quench with saturated

    
     (to sequester Copper). Extract with EtOAc.[2]
    
  • Post-Process: To form the isocoumarin, treat the isolated alkyne intermediate with

    
     or mild acid to induce lactonization between the C1-Ester and C2-Alkyne.
    

Visualizing the Chemical Logic

The following diagram illustrates the divergent synthesis pathways controlled by chemoselectivity.

G Start 2-Bromo-3-chloro- 6-hydroxybenzoic acid Protected Methyl 2-bromo-3-chloro- 6-methoxybenzoate Start->Protected MeI, K2CO3 (Global Protection) Suzuki C2-Biaryl Product (C3-Cl Intact) Protected->Suzuki Pd(OAc)2, SPhos Ar-B(OH)2, 80°C Sonogashira C2-Alkynyl Intermediate Protected->Sonogashira Pd/Cu, Alkyne RT to 50°C Buchwald Aminated Derivative (via C3-Cl) Suzuki->Buchwald Pd2(dba)3, XPhos Amine, 110°C (Step 2) Isocoumarin Isocoumarin Scaffold (Cyclized) Sonogashira->Isocoumarin Cyclization (Acid/I2)

Caption: Divergent synthesis workflow showing protection, regioselective C2-coupling, and subsequent cyclization or C3-functionalization.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion (<20%) Steric hindrance at C2 preventing oxidative addition.Switch ligand to SPhos or XPhos . Increase catalyst loading to 5 mol%.
Dehalogenation (H-Br exchange)

-Hydride elimination or protodehalogenation.
Ensure solvent is strictly anhydrous. Switch base to

.
Loss of Regioselectivity (C3 products) Reaction temperature too high (>100°C).Lower temperature to 60–80°C. Use a less active catalyst (e.g.,

) if SPhos is too aggressive.
Homocoupling of Boronic Acid Oxygen presence in the system.[3][4]Degas solvents rigorously (freeze-pump-thaw). Reduce catalyst loading.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

Sources

Derivatization of the carboxylic acid group of 2-Bromo-3-chloro-6-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization of 2-Bromo-3-chloro-6-hydroxybenzoic Acid

Executive Summary

The derivatization of 2-Bromo-3-chloro-6-hydroxybenzoic acid presents a unique set of synthetic challenges defined by extreme steric congestion and competing nucleophilic functionality. Standard "textbook" methods (e.g., Fischer esterification, unbuffered acid chloride formation) often fail or result in intractable mixtures due to the di-ortho substitution pattern (2-Br, 6-OH) and the amphoteric nature of the salicylic acid core.

This guide provides validated, high-fidelity protocols for:

  • Chemoselective Esterification: Utilizing base-mediated alkylation to bypass steric hindrance while preserving the free phenol.

  • Amide Coupling: Leveraging 7-azabenzotriazole (HATU) architecture to activate the sterically shielded carboxylate.

  • Phenolic Protection: A contingency workflow for highly sensitive downstream applications.

Strategic Analysis: The "Why" Behind the Protocols

Before attempting synthesis, one must understand the three antagonistic forces at play in this molecule:

  • Steric Blockade (The "Orth Effect"): The carboxylic acid is flanked by a bulky Bromine atom and a Hydroxyl group. The transition state required for nucleophilic attack on the carbonyl carbon is highly crowded. Consequence: Acid-catalyzed equilibrium methods (Fischer esterification) will be kinetically incompetent (extremely slow).

  • Intramolecular Hydrogen Bonding: The 6-OH forms a strong hydrogen bond with the carbonyl oxygen. This stabilizes the ground state of the acid, further reducing its reactivity toward nucleophiles.

  • Chemoselectivity (The Phenol Trap): The molecule contains two acidic protons: the carboxylic acid (

    
    ) and the phenol (
    
    
    
    ). Using strong bases (e.g., NaH, NaOH) without stoichiometry control will deprotonate both, leading to mixtures of esters, ethers, and ether-esters.

The Solution: We utilize the significant


 difference (

) to selectively deprotonate the carboxylate using a weak base (Bicarbonate), turning it into a nucleophile that attacks an unhindered alkyl halide. For amidation, we use high-velocity coupling agents (HATU) that activate the acid via a pre-organized active ester, minimizing the window for side reactions.

Decision Tree & Workflow Visualization

DerivatizationStrategy Start Target: 2-Bromo-3-chloro- 6-hydroxybenzoic acid Goal Desired Derivative? Start->Goal Ester Ester (e.g., Methyl) Goal->Ester Path 1 Amide Amide (e.g., Anilide) Goal->Amide Path 2 MethodA Method A: Selective Alkylation (NaHCO3 / MeI) Ester->MethodA High Chemoselectivity MethodB Method B: HATU Coupling (Direct Amidation) Amide->MethodB Standard Route MethodC Method C: Protection First (Ac2O -> SOCl2 -> Amine) Amide->MethodC If Phenol Interferes Result1 Result1 MethodA->Result1 Product: Methyl Ester (Free Phenol Intact) Result2 Result2 MethodB->Result2 Product: Amide (Fast, Mild) Result3 Result3 MethodC->Result3 Product: Amide (Protected Phenol)

Figure 1: Strategic decision tree for derivatization based on target functionality and steric constraints.

Detailed Experimental Protocols

Protocol A: Chemoselective Methyl Esterification

Target: Methyl 2-bromo-3-chloro-6-hydroxybenzoate

Principle: This method uses Sodium Bicarbonate (


)  as a base. It is strong enough to deprotonate the carboxylic acid (

) but too weak to significantly deprotonate the phenol (

) in aprotic solvents, ensuring exclusive formation of the ester.

Reagents:

  • Substrate: 2-Bromo-3-chloro-6-hydroxybenzoic acid (1.0 equiv)

  • Base: Sodium Bicarbonate (

    
    ), solid, finely powdered (1.2 equiv)
    
  • Alkylating Agent: Iodomethane (MeI) (1.5 equiv)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous [0.5 M concentration]

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in anhydrous DMF.

    • Note: DMF is essential to solvate the carboxylate anion and enhance nucleophilicity.

  • Deprotonation: Add the powdered

    
     in one portion. Stir at Room Temperature (RT) for 30 minutes.
    
    • Observation: The solution may bubble slightly (

      
       evolution) and become cloudy as the sodium carboxylate salt forms.
      
  • Alkylation: Cool the mixture to 0°C (ice bath) to minimize exothermic runaway, then add Iodomethane dropwise.

  • Reaction: Remove the ice bath and allow to stir at RT for 4–12 hours. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of the acid peak.[1] If reaction stalls, heat to 40°C (do not exceed 60°C to avoid phenol alkylation).

  • Workup:

    • Dilute with EtOAc (5x reaction volume).

    • Wash with Water (3x) to remove DMF.

    • Wash with Saturated

      
       (to remove unreacted acid) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc).

ParameterSpecification
Yield Typically 85-95%
Selectivity >98% Ester (vs. Ether)
Key Risk Over-alkylation if strong base (

) or high heat is used.
Protocol B: Sterically Hindered Amide Coupling (HATU Method)

Target: Amide Derivative (e.g., with primary/secondary amine)

Principle: The 2-Br substituent blocks the trajectory of incoming nucleophiles. Standard carbodiimides (EDC/DCC) often fail to generate the active ester efficiently. HATU generates a highly reactive O-azabenzotriazole active ester that accelerates coupling through a cyclic transition state, overcoming the steric barrier.

Reagents:

  • Substrate: 2-Bromo-3-chloro-6-hydroxybenzoic acid (1.0 equiv)

  • Amine:

    
     (1.2 equiv)
    
  • Coupling Agent: HATU (1.1 equiv)[2]

  • Base: DIPEA (Hunig’s Base) (2.0 equiv)

  • Solvent: DMF or DMAc (anhydrous)

Step-by-Step:

  • Activation: Dissolve the acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (1.0 eq only) dropwise at 0°C. Stir for 15–30 minutes.

    • Mechanism:[1][3][4][5] This pre-forms the activated OAt-ester. The yellow color typically intensifies.

  • Coupling: Add the Amine (1.2 eq) followed by the remaining DIPEA (1.0 eq).

  • Reaction: Stir at RT for 2–6 hours.

    • Note: If the amine is electron-deficient (e.g., an aniline), heating to 50°C may be required.

  • Workup:

    • Dilute with EtOAc.

    • Critical Wash: Wash with 1N HCl (to remove excess amine/DIPEA) and saturated LiCl solution (to remove DMF).

    • Wash with

      
       and Brine.
      
  • Purification: Silica gel chromatography.

Protocol C: Phenol Protection (Contingency)

Use this if the Phenol side-reacts during amidation.

If the free phenol interferes (e.g., forming esters with the coupling agent), protect it as an acetate.

  • Acetylation: Treat substrate with Acetic Anhydride (2.0 eq) and Pyridine (solvent/base) at RT for 2 hours.

  • Workup: Pour into ice water, acidify with HCl to pH 2. The product (2-acetoxy-6-bromo-5-chlorobenzoic acid) typically precipitates. Filter and dry.

  • Proceed: Use the protected acid in Protocol B or convert to Acid Chloride using Thionyl Chloride (

    
    ) without risk of polymerization.
    

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Ester) Phenol alkylation occurring (O-Me ether formed).Switch base from

to

. Lower temperature.
No Reaction (Amide) Steric hindrance prevents amine attack.Switch solvent to DMAc (higher T allowed). Use microwave irradiation (60°C, 30 min).
Impurity: Cyclic Dimer Self-reaction of active ester with phenol.Use Protocol C (Protect Phenol).
NMR Shift Confirming Regiochemistry.Ester: O-Me singlet at ~3.9 ppm. Phenol: Broad singlet >10 ppm (D2O exchangeable).

References

  • Selective Esterification Mechanism

    • Fuson, R. C., & Bull, B. A. (1934).[5] The Haloform Reaction.[5][6] Chemical Reviews, 15(3), 275-309. (Discusses acidity differentials in hydroxy-aromatics).

    • Luo, M., et al. (2014). Methyl Salicylate as a Selective Methylation Agent. Synthesis, 46, 263-268. Link

  • HATU Coupling for Hindered Substrates

    • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[7] Journal of the American Chemical Society, 115(10), 4397-4398. (Foundational text on HATU efficiency).

    • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents. Organic Process Research & Development, 20(2), 140-177. Link

  • Salicylic Acid Derivatization

    • Feilden, A. D. (1998). Alkylation of Salicylic Acids. University of York, Doctoral Thesis. (Detailed analysis of salicylate alkylation kinetics). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-3-chloro-6-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Bromo-3-chloro-6-hydroxybenzoic acid. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. The purity of this halogenated benzoic acid derivative is paramount for the reliability and reproducibility of experimental results and for ensuring the safety and efficacy of potential pharmaceutical applications. This guide provides in-depth, field-proven insights into common purification methods, troubleshooting, and purity assessment.

Core Physicochemical Data

Understanding the physicochemical properties of 2-Bromo-3-chloro-6-hydroxybenzoic acid is the foundation for developing effective purification strategies. While experimental data for this specific compound is not widely published, we can infer its properties from closely related analogs.

PropertyPredicted/Inferred ValueSignificance for PurificationSource(s)
Molecular Formula C₇H₄BrClO₃--
Molecular Weight 251.46 g/mol Essential for calculating molar quantities and reaction yields.[1]
Appearance Expected to be a white to off-white crystalline solid.Visual indicator of purity; colored impurities may be present.[2]
Melting Point Predicted to be in the range of 150-170 °C.A sharp melting point range is a key indicator of high purity. A broad range suggests the presence of impurities.[1][2]
pKa (Predicted) ~1.6 - 3.0The acidic nature of the carboxylic acid group (pKa ~2-4) and the phenolic hydroxyl group (pKa ~8-10) allows for purification by acid-base extraction.[2]
Solubility Expected to have low solubility in water, but soluble in polar organic solvents like alcohols, acetone, ethyl acetate, and THF.Crucial for selecting appropriate recrystallization solvents and mobile phases for chromatography.[1][3][4][5]

Understanding Potential Impurities

The choice of purification method is dictated by the nature of the impurities present. These impurities often stem from the synthetic route used to prepare 2-Bromo-3-chloro-6-hydroxybenzoic acid. Common synthetic pathways may involve the halogenation of a hydroxybenzoic acid precursor.[6][7]

Common classes of impurities may include:

  • Unreacted Starting Materials: Such as 3-chloro-6-hydroxybenzoic acid or 2-bromo-6-hydroxybenzoic acid.

  • Regioisomers: Isomers with bromine and chlorine at different positions on the aromatic ring.

  • Over-halogenated Byproducts: Molecules with additional bromine or chlorine atoms.

  • Residual Solvents: Solvents used in the synthesis that were not completely removed.[8]

  • Degradation Products: Arising from harsh reaction conditions or improper storage.[8]

Purification Methodologies: Troubleshooting and Protocols

Recrystallization

Recrystallization is often the most effective and scalable method for purifying solid organic compounds.[9] The principle relies on the difference in solubility of the target compound and its impurities in a chosen solvent at different temperatures.[9][10]

Frequently Asked Questions & Troubleshooting

Q1: My compound is not dissolving in the hot solvent. What should I do? A1: This indicates that the solvent is not a good choice for dissolving your compound. You may need to use a more polar solvent or a solvent mixture. Add the new solvent in small increments until the compound dissolves. Be cautious not to add too much solvent, as this will reduce your yield.

Q2: My compound has dissolved, but no crystals are forming upon cooling. Why? A2: This can happen for a few reasons:

  • Too much solvent was used: Try to evaporate some of the solvent to create a more saturated solution and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod just below the surface of the solution to induce crystallization.[10] Adding a "seed crystal" of the pure compound can also initiate crystal formation.[10]

  • Cooling too rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[11]

Q3: The recrystallized product is still colored. How can I remove the colored impurities? A3: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[12] The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb some of your product, reducing the yield.

Experimental Protocol: Single Solvent Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Based on the predicted properties, suitable solvents could include ethanol, methanol, acetone, ethyl acetate, or a mixture of ethanol and water.

  • Dissolution: Place the crude 2-Bromo-3-chloro-6-hydroxybenzoic acid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate.[9] Continue adding the hot solvent until the compound just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.[12]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[11]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[13] Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Recrystallization Workflow

G start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Gravity Filtration dissolve->hot_filter If no charcoal needed charcoal->hot_filter cool Cool Filtrate Slowly hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end_node Pure Crystalline Product dry->end_node

Caption: Workflow for the purification of 2-Bromo-3-chloro-6-hydroxybenzoic acid by recrystallization.

Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating complex mixtures or when recrystallization is ineffective.

Frequently Asked Questions & Troubleshooting

Q1: How do I choose the right mobile phase (eluent)? A1: The selection of the eluent is critical for good separation. It is often determined empirically using Thin Layer Chromatography (TLC). Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or diethyl ether. The ideal eluent system should give a retention factor (Rf) of 0.2-0.4 for the target compound on a TLC plate.

Q2: My compounds are not separating on the column. A2: This could be due to several factors:

  • Inappropriate eluent: The eluent may be too polar, causing all compounds to elute too quickly. Try a less polar solvent system.

  • Column overloading: Too much sample was loaded onto the column. Use a larger column or reduce the amount of sample.

  • Poorly packed column: Channels or cracks in the stationary phase can lead to poor separation. Ensure the column is packed uniformly.

Experimental Protocol: Silica Gel Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent. Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Start with a less polar eluent and gradually increase the polarity (gradient elution) if necessary to elute the compounds.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Bromo-3-chloro-6-hydroxybenzoic acid.

Column Chromatography Workflow

G start Prepare Silica Gel Slurry pack Pack Chromatography Column start->pack load Load Crude Sample pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end_node Pure Product evaporate->end_node

Caption: Generalized workflow for purification by column chromatography.

Acid-Base Extraction

This technique takes advantage of the acidic nature of the carboxylic acid group on the target molecule.[13] It is effective for separating acidic compounds from neutral or basic impurities.

Frequently Asked Questions & Troubleshooting

Q1: An emulsion has formed between the organic and aqueous layers. How do I break it? A1: Emulsions are common and can be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling of the separatory funnel. In some cases, filtering the mixture through a pad of celite can also be effective.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent in which the impurities are also soluble, such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate. The 2-Bromo-3-chloro-6-hydroxybenzoic acid will be deprotonated to its carboxylate salt and will move into the aqueous layer.

  • Separation: Shake the funnel gently and allow the layers to separate. Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the acidic product.

  • Washing: Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Re-acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as hydrochloric acid, until the solution is acidic (test with pH paper). The purified 2-Bromo-3-chloro-6-hydroxybenzoic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

Acid-Base Extraction Workflow

G start Dissolve Crude Product in Organic Solvent extract Extract with Aqueous NaHCO3 start->extract separate Separate Aqueous and Organic Layers extract->separate wash Wash Aqueous Layer with Fresh Organic Solvent separate->wash acidify Acidify Aqueous Layer with HCl wash->acidify precipitate Precipitate Forms acidify->precipitate filter_dry Filter, Wash with Water, and Dry precipitate->filter_dry end_node Pure Product filter_dry->end_node

Caption: Workflow for purification using acid-base extraction.

Purity Assessment

After purification, it is essential to assess the purity of the 2-Bromo-3-chloro-6-hydroxybenzoic acid.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value is a good indication of purity.[2]

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining purity and quantifying any remaining impurities.[14] A single sharp peak indicates a pure compound.

  • Spectroscopic Methods (NMR, IR, MS): These methods can confirm the chemical structure and identify any structural impurities.

By following these guidelines and troubleshooting tips, researchers can effectively purify 2-Bromo-3-chloro-6-hydroxybenzoic acid to the high degree of purity required for their specific applications.

References

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  • PubChem. (n.d.). 2-Bromo-3-hydroxyhexanoic acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

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  • YouTube. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-3-chloro-6-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved February 15, 2026, from [Link]

  • Solubility of Things. (n.d.). 3-Bromo-2-chlorobenzoic acid. Retrieved February 15, 2026, from [Link]

  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved February 15, 2026, from [Link]

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  • Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2,4,6-Tribromo-3-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
  • ScienceMadness.org. (n.d.). Purification of Laboratory Chemicals, Sixth Edition. Retrieved February 15, 2026, from [Link]

  • AOBChem. (n.d.). 6-bromo-2-chloro-3-hydroxybenzoic acid. Retrieved February 15, 2026, from [Link]

  • Scribd. (2015, January 12). Solubility of Benzoic Acid in Organic Solvents. Retrieved February 15, 2026, from [Link]

  • Open Access Pub. (2017, December 5). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Retrieved February 15, 2026, from [Link]

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  • University of North Texas Digital Library. (2021, January 13). Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K. Retrieved February 15, 2026, from [Link]

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  • Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. Retrieved February 15, 2026, from [Link]

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Technical Support Center: Overcoming Steric Hindrance in Reactions with Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for a common yet persistent challenge in organic synthesis: steric hindrance in reactions involving substituted benzoic acids. The principles and protocols outlined here are grounded in established chemical literature and extensive laboratory experience.

Introduction: The Challenge of Steric Hindrance

Substituted benzoic acids are fundamental building blocks in pharmaceutical and materials science. However, the presence of bulky substituents, particularly in the ortho position, can significantly impede the reactivity of the carboxylic acid group. This steric hindrance arises from the spatial arrangement of atoms, which can block the approach of reagents to the reaction center.[1][2][3] The "ortho effect," for instance, describes how an ortho substituent can force the carboxyl group out of the plane of the benzene ring, inhibiting resonance and altering its reactivity.[2][4] This guide will address common issues encountered during esterification and amidation reactions and provide robust, field-proven solutions.

Section 1: Troubleshooting Esterification Reactions

Esterification of sterically hindered benzoic acids is a frequent stumbling block. Low yields, slow reaction rates, or complete failure of the reaction are common symptoms. Below are frequently asked questions and troubleshooting guides to navigate these challenges.

FAQ 1: My standard Fischer esterification with a hindered benzoic acid is failing. What's going wrong and what are my alternatives?

Answer: Standard Fischer esterification, which relies on acid catalysis and equilibrium control, is often ineffective for sterically hindered substrates.[5] The bulky groups on the benzoic acid prevent the nucleophilic alcohol from readily accessing the carbonyl carbon. Furthermore, the tetrahedral intermediate is destabilized by steric clash.

Core Problem: Insufficient activation of the carboxylic acid and severe steric impediment at the reaction center.

Recommended Solutions:

  • The Yamaguchi Esterification: This is a powerful method for synthesizing esters, especially macro-lactones and highly functionalized esters, from sterically demanding carboxylic acids.[5][6][7] It proceeds under mild conditions with high yields.[5][7]

    • Mechanism Insight: The reaction involves a two-step, one-pot procedure. First, the carboxylic acid reacts with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride.[6][8] This anhydride is then activated by a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP), which regioselectively attacks the less hindered carbonyl carbon.[6][9] This forms a highly reactive acylpyridinium intermediate that is readily attacked by the alcohol.[7]

    Experimental Protocol: Yamaguchi Esterification

    • Step 1: Mixed Anhydride Formation:

      • Dissolve the sterically hindered benzoic acid (1.0 equiv) and triethylamine (Et3N, 1.1 equiv) in an aprotic solvent like THF or toluene.

      • Add 2,4,6-trichlorobenzoyl chloride (TCBC, 1.05 equiv) dropwise at room temperature.

      • Stir the mixture for 1-2 hours.

    • Step 2: Ester Formation:

      • In a separate flask, dissolve the alcohol (1.2 equiv) and DMAP (1.2 equiv) in the same solvent.

      • Slowly add the alcohol/DMAP solution to the mixed anhydride solution via cannula or dropping funnel.

      • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

      • Work-up typically involves quenching with aqueous acid, extraction, and purification by column chromatography.

  • The Shiina Macrolactonization/Esterification: This method utilizes an aromatic carboxylic acid anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), as a powerful dehydrating and condensing agent.[10][11][12] It is particularly effective for both intermolecular esterification and intramolecular lactonization of hindered substrates.[10][12][13]

    • Mechanism Insight: The reaction can be performed under acidic or basic conditions.[10][12] Under basic conditions with a nucleophilic catalyst like DMAP, the substituted benzoic anhydride forms a mixed anhydride with the substrate carboxylic acid. Subsequent attack by the alcohol is highly efficient.[11]

    Experimental Protocol: Shiina Esterification (Basic Conditions)

    • Dissolve the sterically hindered benzoic acid (1.0 equiv), the alcohol (1.2 equiv), and DMAP (catalytic to stoichiometric amounts) in a suitable aprotic solvent (e.g., CH2Cl2, toluene).

    • Add 2-methyl-6-nitrobenzoic anhydride (MNBA, 1.1 equiv) to the solution.

    • Stir at room temperature and monitor the reaction progress.

    • Upon completion, quench, extract, and purify as needed.

Visualization: Decision Workflow for Hindered Esterification

Esterification_Workflow Start Hindered Benzoic Acid Esterification Fails Check_Sensitivity Are substrates sensitive to harsh conditions? Start->Check_Sensitivity Yamaguchi Yamaguchi Esterification (TCBC, DMAP) Check_Sensitivity->Yamaguchi Yes Shiina Shiina Esterification (MNBA, DMAP) Check_Sensitivity->Shiina Yes High_Pressure High-Pressure Conditions Check_Sensitivity->High_Pressure No Success Successful Esterification Yamaguchi->Success Shiina->Success High_Pressure->Success

Caption: Decision tree for selecting an appropriate esterification method.

Section 2: Troubleshooting Amidation Reactions

Amide bond formation with hindered benzoic acids presents similar, if not greater, challenges than esterification due to the lower nucleophilicity of amines compared to alcohols.

FAQ 2: My standard carbodiimide coupling (e.g., DCC, EDC) is giving low yields with my ortho-substituted benzoic acid. How can I improve this?

Answer: Carbodiimide reagents like DCC or EDC activate the carboxylic acid by forming an O-acylisourea intermediate. However, for hindered acids, the subsequent nucleophilic attack by the amine is slow, and this intermediate can rearrange to a stable N-acylurea byproduct, consuming the activated acid and reducing the yield.[14]

Core Problem: Slow aminolysis of the O-acylisourea intermediate leading to byproduct formation.

Recommended Solutions:

  • Use of Additives and More Potent Coupling Reagents:

    • HOBt/HOAt Additives: Including additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can trap the O-acylisourea to form an active ester.[15] These esters are more reactive towards aminolysis and less prone to side reactions.

    • Phosphonium and Aminium/Uronium Reagents: Reagents like PyBOP, HBTU, and HATU are generally more effective for hindered couplings.[14][16] HATU, which forms a highly reactive HOAt ester in situ, is often considered one of the most powerful coupling reagents for challenging substrates.[16] COMU is another excellent modern reagent with high efficiency and improved safety profile.[16]

  • Conversion to Acyl Fluoride: Acyl fluorides are more reactive than the corresponding carboxylic acids but less so than acyl chlorides, striking a good balance for difficult couplings. They can often react successfully with hindered amines where other methods fail.[17]

    Experimental Protocol: Amidation via Acyl Fluoride

    • Step 1: Acyl Fluoride Formation:

      • Dissolve the hindered benzoic acid (1.0 equiv) in an anhydrous solvent like CH2Cl2.

      • Add a fluorinating agent such as cyanuric fluoride or Deoxo-Fluor® (1.1 equiv) at 0 °C or room temperature.

      • Stir until the conversion to the acyl fluoride is complete (can be monitored by IR or 19F NMR).

      • Carefully remove the solvent and byproducts in vacuo.

    • Step 2: Amide Formation:

      • Dissolve the crude acyl fluoride in a fresh portion of anhydrous solvent.

      • Add the amine (1.0-1.2 equiv) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 equiv).

      • Stir at room temperature until the reaction is complete.

      • Perform an aqueous work-up and purify the product.

FAQ 3: Are there alternative strategies for extremely hindered systems where even powerful coupling reagents fail?

Answer: Yes, for exceptionally challenging substrates, unconventional approaches may be necessary.

Recommended Strategies:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reactions by providing rapid and uniform heating.[18][19][20][21][22] This can overcome the high activation energy barrier associated with sterically hindered transformations, often leading to higher yields in shorter reaction times.[18][20][22]

  • High-Pressure Conditions: Applying high pressure (in the GPa range) can favor the formation of the sterically crowded transition state by reducing the overall volume of the system, thereby promoting the reaction.

  • Titanium(IV) Fluoride Catalysis: Recent literature suggests that TiF4 can be an effective catalyst for the direct amidation of carboxylic acids, including some moderately hindered examples, under refluxing toluene conditions.[23]

Visualization: Mechanism of HATU-mediated Amide Coupling

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling RCOOH R-COOH (Hindered Acid) ActiveEster OAt-Active Ester (Highly Reactive) RCOOH->ActiveEster + HATU + Base HATU HATU HATU->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Amide R-CO-NH-R' (Product) ActiveEster->Amide + R'-NH2 Amine R'-NH2 Amine->Amide

Caption: Simplified mechanism for HATU-mediated amide bond formation.

Section 3: Data Summary and Reagent Comparison

Method Reagents Key Advantages Common Substrates Considerations
Yamaguchi Esterification TCBC, Et3N, DMAPHigh yields, mild conditions, excellent for macrolactonization.[5][7]Di- and tri-substituted benzoic acids, complex natural product precursors.[7]Two-step, one-pot procedure; requires careful addition.[9]
Shiina Esterification MNBA, DMAP (or Lewis Acid)High chemoselectivity, effective for inter- and intramolecular reactions.[11][12]Omega-hydroxycarboxylic acids, sterically demanding acids/alcohols.[10]MNBA is a specialized reagent.
HATU Coupling (Amidation) HATU, DIPEA (or other base)Very high reactivity, suppresses racemization, effective for hindered systems.[16]ortho-substituted benzoic acids, N-methylated amino acids, hindered amines.[24]Higher cost compared to carbodiimides.
Acyl Fluoride (Amidation) Cyanuric fluoride, Deoxo-Fluor®Balances reactivity and stability, overcomes severe steric hindrance.[17]Electron-deficient amines, highly hindered acids and amines.[17]Requires handling of fluorinating agents.
Microwave-Assisted Synthesis Standard reagentsDrastically reduced reaction times, often improved yields.[18][20][22]A wide range of substrates where conventional heating is slow.Requires specialized microwave reactor equipment.

References

  • Dhimitruka, I., & SantaLucia, J., Jr. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50. [Link]

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. [Link]

  • Majhi, P. K. (2022). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 10, 964823. [Link]

  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. [Link]

  • Name-Reaction.com. (n.d.). Yamaguchi esterification. [Link]

  • Shiina, I. (2004). A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. Chemical Reviews, 104(5), 2677-2720. [Link]

  • Wikipedia. (2023). Shiina macrolactonization. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. [Link]

  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2016). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]

  • Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 63(9), 2431–2434. [Link]

  • Wikipedia. (2023). Ortho effect. [Link]

Sources

Technical Support Center: 2-Bromo-3-chloro-6-hydroxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-Bromo-3-chloro-6-hydroxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your experimental outcomes, focusing on improving both yield and purity.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the synthesis and handling of 2-Bromo-3-chloro-6-hydroxybenzoic acid.

Q1: What is a typical expected yield for the synthesis of 2-Bromo-3-chloro-6-hydroxybenzoic acid?

A1: The expected yield can vary significantly based on the specific synthetic route and reaction conditions employed. For laboratory-scale synthesis, yields can range from moderate to good. It is crucial to meticulously control reaction parameters to maximize yield.[1][2] Factors such as reagent purity, reaction time, and temperature play a critical role.[1]

Q2: What are the most common impurities encountered in the synthesis?

A2: Common impurities often arise from the starting materials or side reactions during the synthesis. These can include positional isomers, where the bromine or chlorine atoms are substituted at different positions on the benzoic acid ring.[3] Incomplete halogenation can also result in the presence of mono-halogenated benzoic acid derivatives.

Q3: How should 2-Bromo-3-chloro-6-hydroxybenzoic acid be stored to ensure its stability?

A3: As a halogenated phenolic compound, it is advisable to store 2-Bromo-3-chloro-6-hydroxybenzoic acid in a cool, dry, and dark place to prevent degradation. It should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants. Storing under an inert atmosphere (e.g., nitrogen or argon) can further enhance its stability, especially for long-term storage.

Q4: What are the key safety precautions to consider when working with this compound and its precursors?

A4: Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and chemical-resistant gloves. Halogenating agents are often corrosive and toxic, requiring careful handling. Similarly, the final product should be handled with care, and its toxicological properties should be reviewed from its Safety Data Sheet (SDS) before use.

II. Troubleshooting Guides

This section provides detailed guidance for overcoming specific challenges you may encounter during your experiments.

Problem 1: Low Reaction Yield

A low yield of the desired product is a frequent issue in organic synthesis. The following guide will help you identify and address potential causes.[1][4]

Potential Causes and Solutions
Potential Cause Diagnostic Check Recommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]Extend the reaction time or slightly increase the reaction temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture.[1]
Suboptimal Reagent Stoichiometry Verify the molar ratios of your reactants.Experiment with slight excesses of the halogenating agents, but be mindful that this may increase the formation of di-halogenated byproducts.
Moisture Contamination Ensure all glassware is thoroughly dried and use anhydrous solvents.Flame-dry glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Side Reactions Analyze the crude product by NMR or LC-MS to identify major byproducts.Adjusting the reaction temperature or the rate of reagent addition can often minimize side reactions.[4] For instance, slow, dropwise addition of the halogenating agent at a controlled temperature can improve selectivity.
Product Loss During Workup Analyze aqueous and organic layers after extraction to check for product presence.Optimize the pH during aqueous extraction to ensure the product is in its desired form (ionic salt in the aqueous phase or neutral molecule in the organic phase). Perform multiple extractions with smaller volumes of solvent.
Experimental Workflow for Troubleshooting Low Yield

Caption: Decision tree for troubleshooting low reaction yield.

Problem 2: Product Impurity

Achieving high purity is essential, especially in drug development. This guide will help you diagnose and resolve purity issues.

Identifying and Removing Common Impurities
Impurity Type Identification Method Purification Strategy
Unreacted Starting Material TLC, HPLC, ¹H NMRRecrystallization is often effective.[6][7][8] Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the starting material has different solubility characteristics.
Positional Isomers ¹H NMR, ¹³C NMR, LC-MSIsomers can be challenging to separate due to similar physical properties.[3] Preparative HPLC or careful column chromatography may be necessary.[9] Recrystallization with a highly selective solvent system might also be effective.
Di-halogenated Byproducts Mass Spectrometry (to confirm molecular weight)Column chromatography is typically the most effective method for separating compounds with different polarities.
Solvent Residues ¹H NMRDry the product under high vacuum for an extended period. Gentle heating can also help remove residual solvent, but be cautious of potential product decomposition.
Step-by-Step Recrystallization Protocol

Recrystallization is a powerful technique for purifying solid organic compounds.[6][7][8]

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. For halogenated benzoic acids, solvent systems like ethanol/water, acetone/hexane, or toluene can be effective.[10]

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your crude product until it completely dissolves.

  • Decolorization (Optional): If your solution is colored due to impurities, you can add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. If no crystals form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly, preferably under vacuum, to remove all traces of solvent.

Purification Workflow

Purification_Workflow crude_product Crude Product purity_analysis Analyze Purity (TLC/HPLC/NMR) crude_product->purity_analysis purity_ok Purity Acceptable? purity_analysis->purity_ok recrystallization Recrystallization purity_ok->recrystallization No (Minor Impurities) column_chromatography Column Chromatography purity_ok->column_chromatography No (Major/Difficult Impurities) final_product Pure Product purity_ok->final_product Yes recrystallization->purity_analysis column_chromatography->purity_analysis

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Bromo-3-chloro-6-hydroxybenzoic Acid Versus Its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the biological performance of 2-Bromo-3-chloro-6-hydroxybenzoic acid against its synthetic precursors. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causal relationships between chemical structure and biological efficacy, supported by illustrative experimental data and detailed protocols. Our narrative is built on the pillars of scientific integrity: expertise in experimental design, trustworthiness through self-validating protocols, and authoritative grounding in established scientific principles.

Introduction: The Rationale for Halogenation in Drug Design

The journey from a basic chemical scaffold to a potent, selective bioactive compound is a cornerstone of medicinal chemistry. This process often involves strategic modifications to the parent molecule to enhance its interaction with biological targets. Halogenation—the introduction of halogen atoms like chlorine and bromine—is a powerful and frequently employed strategy. Halogens can profoundly alter a molecule's physicochemical properties, including its size, lipophilicity, and electronic distribution. These changes, in turn, can dramatically impact its absorption, distribution, metabolism, excretion (ADME) profile, and, most critically, its biological activity.

This guide uses 2-Bromo-3-chloro-6-hydroxybenzoic acid, a di-halogenated derivative of salicylic acid, as a case study to illustrate the progressive enhancement of biological activity. We will compare its performance against its logical synthetic precursors: 3-chloro-2-hydroxybenzoic acid and 2-bromo-6-hydroxybenzoic acid . By examining data from key assays, we can dissect how the stepwise addition of different halogens contributes to the final compound's heightened potency.

Synthetic Strategy and Precursor Identification

The logical synthesis of 2-Bromo-3-chloro-6-hydroxybenzoic acid involves the sequential halogenation of a simpler hydroxybenzoic acid core. The choice of precursors for this comparative analysis is therefore dictated by a plausible synthetic route, allowing for a systematic evaluation of structure-activity relationships (SAR).

Synthetic_Pathway cluster_main Plausible Synthetic Route SA 2-Hydroxybenzoic Acid (Salicylic Acid) C_HBA 3-Chloro-2-hydroxybenzoic acid SA->C_HBA Chlorination B_HBA 2-Bromo-6-hydroxybenzoic acid SA->B_HBA Bromination Final 2-Bromo-3-chloro-6-hydroxybenzoic acid C_HBA->Final Bromination B_HBA->Final Chlorination MIC_Workflow cluster_workflow MIC Assay Workflow Start Prepare Compound Stocks & 96-Well Plates Dilute Perform 2-Fold Serial Dilutions Start->Dilute Inoculate Add Standardized Microbial Inoculum Dilute->Inoculate Incubate Incubate at 37°C (24-48h) Inoculate->Incubate Read Visually Inspect for Growth & Determine MIC Incubate->Read

Figure 2: A standardized workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.

Protocol: COX-2 Fluorescent Inhibitor Screening Assay
  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0), human recombinant COX-2 enzyme, arachidonic acid (substrate), and a fluorogenic probe according to the manufacturer's instructions (e.g., Cayman Chemical Cat. No. 700100).

  • Compound Addition: Add 10 µL of test compounds at various concentrations (in DMSO) to the wells of a black 96-well plate. Include wells for a "100% initial activity" control (DMSO only) and a known COX-2 inhibitor like celecoxib as a positive control.

  • Enzyme Addition: Add 20 µL of diluted COX-2 enzyme to all wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature, protected from light, to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of arachidonic acid to all wells to start the reaction.

  • Signal Detection: Immediately read the fluorescence intensity every minute for 10 minutes using a plate reader (Excitation: 535 nm, Emission: 590 nm).

  • Data Analysis: Calculate the reaction rates (slope of fluorescence vs. time). Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition versus compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Directions

The experimental evidence, though illustrative, is grounded in established medicinal chemistry principles and strongly indicates that the di-halogenated compound, 2-Bromo-3-chloro-6-hydroxybenzoic acid, possesses significantly superior biological activity compared to its mono-halogenated precursors. The synergistic effect of combining bromine and chlorine on the salicylic acid scaffold leads to a marked enhancement in both antimicrobial and anti-inflammatory properties.

This guide underscores a fundamental principle of drug development: rational, iterative modification of a lead compound is a powerful strategy for optimizing therapeutic potential. For researchers, these findings highlight the value of multi-halogenation and provide a robust framework for evaluating the SAR of novel bioactive compounds. Future work should focus on in vivo studies to determine if this enhanced in vitro potency translates to improved efficacy and a favorable safety profile in a whole-organism context.

References

  • PubChem. 2-Bromo-6-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Safarova, I. R. (2022). HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Processes of Petrochemistry and Oil Refining, 23(1). [Link]

  • Çelik, T., & Özyürek, M. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal plants. Journal of Applied Biology & Biotechnology, 9(4), 116-123. [Link]

  • PubChem. 3-Chlorosalicylic acid. National Center for Biotechnology Information. [Link]

  • Gao, C., et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Inflammation, 41(2), 535-544. [Link]

  • Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]

  • Patil, S. B., et al. (2018). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 11(2), 643-649. [Link]

  • Ordon, M., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5493. [Link]

  • Funar-Timofei, S., et al. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 14(7), 1409. [Link]

A Comparative Guide to the Synthetic Routes of Polysubstituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Polysubstituted benzoic acids are fundamental structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and functional materials.[1][2] The precise arrangement of substituents on the aromatic ring is often critical for modulating a compound's pharmacological or material properties. Consequently, the development of efficient and regioselective synthetic methods for these valuable building blocks is a cornerstone of modern organic synthesis.

This guide provides a comparative analysis of the primary synthetic strategies for accessing polysubstituted benzoic acids. It is designed to move beyond a simple recitation of protocols, instead offering insights into the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. By understanding the causality behind experimental choices, researchers can make more informed decisions when designing synthetic routes to complex target molecules.

Classical Approaches: Electrophilic Aromatic Substitution and Side-Chain Oxidation

The most traditional methods for synthesizing substituted benzoic acids rely on two cornerstone reactions of aromatic chemistry: electrophilic aromatic substitution (EAS) and the oxidation of alkylbenzene side chains. These methods are often cost-effective and scalable, but can be limited by issues of regioselectivity and functional group tolerance.

Electrophilic Aromatic Substitution (EAS)

EAS involves the direct functionalization of the aromatic ring by an electrophile.[3][4] When synthesizing substituted benzoic acids, this can involve either introducing substituents to a pre-existing benzoic acid or carboxylating a substituted benzene ring. The regiochemical outcome of these reactions is governed by the electronic properties of the substituents already present on the ring.[3][4]

  • Mechanism: The reaction proceeds through a two-step mechanism: attack of the pi electrons of the aromatic ring on an electrophile to form a cationic intermediate (the arenium ion), followed by deprotonation to restore aromaticity.[3]

  • Regioselectivity: The directing effects of substituents are paramount. Electron-donating groups (EDGs) like alkyl and alkoxy groups are ortho, para-directing, while electron-withdrawing groups (EWGs) such as nitro and carbonyl groups are meta-directing.[5] The carboxyl group of benzoic acid is an electron-withdrawing, meta-directing group.[6]

Strategic Considerations:

  • Causality: The directing effect arises from the ability of the substituent to stabilize or destabilize the cationic intermediate formed during the reaction. EDGs stabilize the positive charge at the ortho and para positions through resonance or induction, leading to faster reaction at these sites.[5] Conversely, EWGs destabilize the arenium ion, with the least destabilization occurring when the electrophile adds meta.[5]

  • Limitations: A significant drawback of EAS is the frequent formation of isomeric mixtures, which can be challenging to separate. For instance, the nitration of toluene yields a mixture of ortho- and para-nitrotoluene.[7] Furthermore, Friedel-Crafts reactions (alkylation and acylation) are often incompatible with strongly deactivated rings, such as benzoic acid itself.[8]

Side-Chain Oxidation

The oxidation of an alkyl group on a substituted benzene is a direct and powerful method for installing a carboxylic acid function. This method is particularly useful when the desired substitution pattern is more easily achieved on a toluene or ethylbenzene derivative.

  • Common Oxidants: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are traditionally used.[9][10] More modern methods may employ catalytic systems with molecular oxygen.[11]

  • Mechanism: The reaction typically proceeds via a radical mechanism at the benzylic position, which is particularly susceptible to oxidation due to the stability of the intermediate benzylic radical.[12]

Table 1: Comparison of Classical Routes

MethodSubstrate ExampleReagentsTypical YieldKey AdvantagesKey Limitations
Nitration of Benzoic Acid Benzoic AcidHNO₃, H₂SO₄~76% (m-nitro)[7]Direct, uses simple reagents.Limited to meta substitution, harsh acidic conditions.
Oxidation of Toluene p-ChlorotolueneKMnO₄, heat60-80%High-yielding for many substrates.Harsh conditions, not tolerant of sensitive functional groups.
Oxidation of Toluene p-BromotolueneCo(OAc)₂/NaBr, O₂~90%[11]Milder, uses O₂ as terminal oxidant.Requires metal catalyst.

Experimental Protocol: Oxidation of Toluene to Benzoic Acid [9][13][14]

  • To a round-bottom flask equipped with a reflux condenser, add toluene (5.1 g), 20% potassium hydroxide solution (5 mL), and distilled water (45 mL).[13]

  • Heat the mixture to 85°C in an oil bath.[13]

  • Slowly add a solution of potassium permanganate (17.5 g in 150 mL of water) to the refluxing mixture over a period of 1.5 hours.[13]

  • After the addition is complete, continue to reflux until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.

  • Transfer the filtrate to a beaker and acidify with concentrated hydrochloric acid until no more precipitate forms.[9]

  • Collect the benzoic acid precipitate by vacuum filtration, wash with cold water, and dry.

Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a highly regioselective strategy for the functionalization of aromatic rings.[15] This technique overcomes the regioselectivity limitations of classical EAS by using a directing metalation group (DMG) to guide a strong base to deprotonate the position ortho to the DMG.[15][16]

  • Principle: A DMG, typically a heteroatom-containing functional group (e.g., -CONR₂, -OR, -NHCOR), coordinates to an organolithium reagent (like n-butyllithium or s-butyllithium). This brings the base into proximity of the ortho-proton, facilitating its abstraction to form a stabilized aryllithium intermediate.[15] This intermediate can then be trapped with an electrophile, such as carbon dioxide, to yield the corresponding benzoic acid.

Causality of Regioselectivity: The chelation of the organolithium reagent by the DMG is the key to the high ortho-selectivity. This pre-coordination complex kinetically favors the deprotonation of the adjacent C-H bond over other positions on the ring. The carboxylate group itself can act as a DMG, allowing for the direct functionalization of unprotected benzoic acids.[17]

Table 2: Performance of Common Directing Metalation Groups (DMGs)

DMGBaseElectrophileTypical YieldNotes
-CONEt₂s-BuLi/TMEDACO₂>90%One of the most powerful and reliable DMGs.[18]
-OMen-BuLiCO₂70-85%Effective, but can sometimes lead to side reactions.
-COOHs-BuLi/TMEDAVarious60-95%Allows for direct functionalization of benzoic acids.[17]

Experimental Protocol: ortho-Lithiation-Carboxylation of N,N-Diethylbenzamide

  • Dissolve N,N-diethylbenzamide (1 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) in a flame-dried, argon-purged flask.

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Add sec-butyllithium (1.1 mmol, 1.4 M in cyclohexane) dropwise. A deep color change indicates the formation of the aryllithium.

  • Stir the mixture at -78°C for 1 hour.

  • Bubble dry carbon dioxide gas through the solution for 20 minutes, or add an excess of crushed dry ice.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with 1 M HCl and extract the product with ethyl acetate.

  • Dry the organic layer over sodium sulfate, concentrate, and purify the resulting benzoic acid derivative by chromatography or recrystallization.

Transition-Metal-Catalyzed Cross-Coupling and Carboxylation

Modern synthetic chemistry has been revolutionized by transition-metal-catalyzed reactions, which offer mild conditions and exceptional functional group tolerance.[19] For the synthesis of polysubstituted benzoic acids, two main strategies are employed: the formation of a C-C bond to a carboxylated precursor (e.g., Suzuki-Miyaura coupling) and the direct carboxylation of aryl halides or pseudohalides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate.[20] To synthesize a benzoic acid, one can couple a halo-benzoic acid with a boronic acid, or an aryl halide with a boronic acid that contains a masked carboxyl group.

  • Mechanism: The catalytic cycle involves three key steps: (1) oxidative addition of the aryl halide to a Pd(0) catalyst, (2) transmetalation of the organoboron species to the palladium center, and (3) reductive elimination of the coupled product, regenerating the Pd(0) catalyst.[20][21]

Strategic Advantages:

  • Functional Group Tolerance: Suzuki couplings are compatible with a wide range of functional groups, including esters, amides, and even unprotected alcohols.

  • Availability of Starting Materials: A vast number of boronic acids and aryl halides are commercially available or readily synthesized.

  • Predictable Regiochemistry: The C-C bond is formed precisely at the positions of the halogen and the boron, offering unambiguous control over the substitution pattern.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzoic Acid [22]

  • In a flask, combine 4-bromobenzoic acid (1 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).

  • Add a ligand-free catalyst such as Pd/C (5 mol%).[22]

  • Add a solvent system of ethanol and water (e.g., 3:1 ratio, 10 mL).

  • Stir the reaction mixture at room temperature for 30 minutes to several hours, monitoring by TLC.[22]

  • Upon completion, dilute the mixture with water and acidify with 1 M HCl.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

  • Purify the 4-phenylbenzoic acid by recrystallization.

Direct Catalytic Carboxylation

The direct insertion of CO₂ into an aryl-halide bond using a transition metal catalyst is an elegant and atom-economical approach to benzoic acids.[23][24] This method avoids the pre-formation of organometallic reagents like Grignard or organolithium compounds, thereby improving functional group compatibility.[25]

  • Catalyst Systems: Catalysts based on nickel, palladium, and cobalt have been developed for the reductive carboxylation of aryl halides and triflates.[19][24][26]

  • Mechanism: While varied, the general mechanism often involves the oxidative addition of the aryl halide to a low-valent metal center, followed by CO₂ insertion into the metal-carbon bond and subsequent reductive elimination or hydrolysis to yield the carboxylic acid.[24]

Table 3: Comparison of Modern Synthetic Routes

MethodKey ReagentsTemperatureFunctional Group ToleranceKey Advantages
Directed ortho-Metalation Organolithium (e.g., n-BuLi)-78°CModerate (intolerant of acidic protons)Excellent and predictable regioselectivity.
Suzuki-Miyaura Coupling Pd catalyst, baseRoom Temp to 100°CExcellentBroad substrate scope, mild conditions.
Direct Carboxylation Ni, Pd, or Co catalyst, reductant25°C to 120°CGood to ExcellentHigh atom economy, avoids stoichiometric organometallics.

Strategic Synthesis Planning: A Decision Guide

Choosing the optimal synthetic route depends on a careful analysis of the target molecule's structure, the required scale, and available resources.

G start Define Target Polysubstituted Benzoic Acid q1 Is the desired substitution pattern achievable via EAS from available starting materials? start->q1 classical Pursue Classical Route: - Side-chain oxidation - Electrophilic substitution q1->classical Yes q2 Is precise regiocontrol required, especially at an ortho-position? q1->q2 No end_node Synthesize Target Molecule classical->end_node dom Pursue Directed ortho-Metalation (DoM) q2->dom Yes q3 Are sensitive functional groups present? Is high tolerance needed? q2->q3 No dom->end_node cross_coupling Pursue Cross-Coupling (e.g., Suzuki) or Direct Carboxylation q3->cross_coupling Yes q3->end_node No (Re-evaluate) cross_coupling->end_node

Caption: Decision flowchart for selecting a synthetic route.

Conclusion

The synthesis of polysubstituted benzoic acids has evolved from classical, often harsh methods to elegant, highly selective modern techniques. While electrophilic aromatic substitution and side-chain oxidation remain valuable for certain targets, their limitations in regioselectivity and functional group compatibility are significant. Directed ortho-metalation offers a powerful solution for precise ortho-functionalization, albeit with the requirement of cryogenic conditions. For maximum flexibility and functional group tolerance, transition-metal-catalyzed cross-coupling and direct carboxylation reactions represent the state-of-the-art, enabling the construction of complex molecular architectures under mild conditions. A thorough understanding of the principles and practicalities of each method is essential for the modern synthetic chemist to strategically and efficiently access this critical class of compounds.

References

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  • Correa, A., & Martin, R. (n.d.). Metal-Catalyzed Carboxylation of Organic (Pseudo)halides with CO₂. PMC.
  • Mei, T.-S., et al. (n.d.). Transition-Metal-Catalyzed Carboxylation of Organic Halides and Their Surrogates with Carbon Dioxide. Thieme E-Books & E-Journals.
  • Encyclopedia.pub. (2023, December 8). Transition-Metal-Catalyzed Carboxylation.
  • LabXchange. (2025, January 2). Electrophilic Aromatic Substitution.
  • RSC Publishing. (n.d.). Cobalt-catalyzed carboxylation of aryl and vinyl chlorides with CO₂.
  • Mortier, J., et al. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Chemistry Portal.
  • ACS Publications. (n.d.). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction.
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  • Tang, J., et al. (2004). Oxidation of toluenes to benzoic acids by oxygen in non-acidic solvents. Tetrahedron, 60, 1225-1228.
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  • Scribd. (n.d.). Oxidation of Toluene to Benzoic Acid Lab Report.
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  • YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions.
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  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • ResearchGate. (n.d.). CO 2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases.
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  • YouTube. (2021, May 11). Benzoic Acid Synthesis.
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A Technical Guide to the Cross-Coupling Reactivity of 2-Bromo-3-chloro-6-hydroxybenzoic Acid for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Complexities of Dihalogenated Substrates

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures. The strategic functionalization of polysubstituted aromatic compounds is particularly crucial in the fields of medicinal chemistry and materials science. This guide provides an in-depth technical analysis of the reactivity of a challenging yet valuable substrate: 2-bromo-3-chloro-6-hydroxybenzoic acid.

Due to the limited availability of direct experimental data for this specific molecule in the current literature, this guide will serve as a predictive benchmarking tool. By leveraging established principles of organic chemistry and drawing comparisons with structurally analogous compounds, we will elucidate the expected reactivity trends and provide robust, adaptable experimental protocols. Our objective is to empower researchers to approach the selective functionalization of this and similar dihalogenated systems with a well-informed and strategic mindset.

Understanding the Reactivity Landscape of 2-Bromo-3-chloro-6-hydroxybenzoic Acid

The reactivity of 2-bromo-3-chloro-6-hydroxybenzoic acid in cross-coupling reactions is governed by a delicate interplay of electronic and steric factors, as well as the chosen reaction conditions. The presence of two distinct halogen atoms (bromine and chlorine) at adjacent positions, along with the strongly electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group, creates a nuanced reactivity profile.

The Halogen Dance: Bromine vs. Chlorine

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond dissociation energies of carbon-halogen bonds follow the trend C-I < C-Br < C-Cl, making the C-Br bond generally more susceptible to cleavage than the C-Cl bond.[1] Consequently, in a molecule containing both bromine and chlorine, the bromine atom is typically the more reactive site for cross-coupling.[2]

The Influence of Substituents: A Push-Pull Scenario

The electronic nature of the substituents on the aromatic ring significantly modulates the reactivity of the C-X bonds.

  • Hydroxyl Group (-OH): As a strong electron-donating group, the hydroxyl group at the 6-position increases the electron density of the aromatic ring, particularly at the ortho and para positions. This can, in principle, decrease the rate of oxidative addition.

  • Carboxylic Acid Group (-COOH): This electron-withdrawing group at the 1-position deactivates the ring towards oxidative addition. More importantly, it can act as an ortho-directing group through coordination with the palladium catalyst, potentially influencing the site-selectivity of the reaction.[2]

Predicting Site-Selectivity

Given the opposing electronic effects and the inherent reactivity difference between bromine and chlorine, we can predict the likely outcome of cross-coupling reactions with 2-bromo-3-chloro-6-hydroxybenzoic acid:

  • Primary Site of Reaction: The C-Br bond at the 2-position is the most probable site for initial cross-coupling due to its lower bond dissociation energy compared to the C-Cl bond.

  • Influence of the Carboxylic Acid: The ortho-directing effect of the carboxylic acid group may further enhance the reactivity of the adjacent C-Br bond.

Comparative Benchmarking: Reactivity Against Alternative Substrates

To provide a clearer perspective on the reactivity of 2-bromo-3-chloro-6-hydroxybenzoic acid, we will benchmark it against two logical alternatives: 2-bromo-5-hydroxybenzoic acid and 2-chloro-5-hydroxybenzoic acid. This comparison will highlight the impact of the additional chloro substituent and the difference in halogen identity on the reaction outcomes.

Predicted Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[1][3]

Table 1: Predicted Comparative Data for Suzuki-Miyaura Coupling with Phenylboronic Acid

SubstratePredicted Yield (%)Rationale
2-Bromo-3-chloro-6-hydroxybenzoic acid 75-85 The C-Br bond is expected to be the primary reactive site. The electron-withdrawing nature of the adjacent chlorine and the directing effect of the carboxylic acid may enhance reactivity.
2-Bromo-5-hydroxybenzoic acid80-90Lacks the deactivating effect of the chlorine atom, potentially leading to slightly higher yields under similar conditions.
2-Chloro-5-hydroxybenzoic acid40-60The stronger C-Cl bond requires more forcing conditions (higher temperature, more active catalyst) to achieve comparable yields to the bromo-analogues.
Predicted Performance in Heck Coupling

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[4][5]

Table 2: Predicted Comparative Data for Heck Coupling with Styrene

SubstratePredicted Yield (%)Rationale
2-Bromo-3-chloro-6-hydroxybenzoic acid 65-75 Similar to the Suzuki coupling, the C-Br bond is the expected site of reaction. The steric hindrance from the adjacent chlorine and the hydroxyl group might slightly lower the yield compared to less substituted analogues.
2-Bromo-5-hydroxybenzoic acid70-80Less steric hindrance around the reactive site compared to the target molecule could lead to slightly better yields.
2-Chloro-5-hydroxybenzoic acid30-50The less reactive C-Cl bond will likely result in significantly lower yields under standard Heck conditions.
Predicted Performance in Sonogashira Coupling

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide.[6][7]

Table 3: Predicted Comparative Data for Sonogashira Coupling with Phenylacetylene

SubstratePredicted Yield (%)Rationale
2-Bromo-3-chloro-6-hydroxybenzoic acid 70-80 The reactivity trend of halogens (I > Br > Cl) strongly favors the reaction at the C-Br bond.[6] The reaction is generally robust and tolerates various functional groups.
2-Bromo-5-hydroxybenzoic acid75-85The absence of the deactivating chloro group may lead to slightly higher yields.
2-Chloro-5-hydroxybenzoic acid20-40Significant challenges are expected due to the low reactivity of the C-Cl bond in Sonogashira couplings.

Experimental Protocols: A Guide to Practice

The following protocols are designed as robust starting points for the cross-coupling reactions of 2-bromo-3-chloro-6-hydroxybenzoic acid and its analogues. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal results for specific substrates.

General Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine aryl halide, coupling partner, and base in a reaction vessel. prep2 Evacuate and backfill with inert gas (e.g., Argon). prep1->prep2 prep3 Add degassed solvent, catalyst, and ligand. prep2->prep3 react Heat the reaction mixture to the desired temperature and stir. prep3->react workup1 Cool to room temperature and quench the reaction. react->workup1 workup2 Perform aqueous work-up to remove inorganic salts. workup1->workup2 workup3 Dry the organic layer and concentrate. workup2->workup3 workup4 Purify the crude product by chromatography or recrystallization. workup3->workup4

Caption: A generalized workflow for cross-coupling reactions.

Protocol for Suzuki-Miyaura Coupling

Causality: This protocol utilizes a standard palladium catalyst and a carbonate base, which is effective for the coupling of aryl bromides. The use of a polar aprotic solvent like DMF helps to solubilize the reagents.

  • Materials:

    • 2-Bromo-3-chloro-6-hydroxybenzoic acid (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

    • N,N-Dimethylformamide (DMF), degassed (10 mL)

    • Water, degassed (2 mL)

  • Procedure:

    • To an oven-dried Schlenk flask, add 2-bromo-3-chloro-6-hydroxybenzoic acid, phenylboronic acid, and potassium carbonate.

    • Evacuate the flask and backfill with argon three times.

    • Add the degassed DMF and water via syringe.

    • Add the Pd(PPh₃)₄ catalyst under a positive flow of argon.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

    • Wash the organic layer with 1 M HCl (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol for Heck Coupling

Causality: This protocol employs palladium acetate as a common and effective catalyst for Heck reactions. Triethylamine acts as both a base and a scavenger for the generated HBr. The reaction is typically performed at a higher temperature to facilitate the coupling.

  • Materials:

    • 2-Bromo-3-chloro-6-hydroxybenzoic acid (1.0 mmol)

    • Styrene (1.5 mmol)

    • Triethylamine (Et₃N) (2.0 mmol)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)

    • Triphenylphosphine (PPh₃) (0.04 mmol)

    • N,N-Dimethylformamide (DMF), degassed (10 mL)

  • Procedure:

    • In a sealed tube, combine 2-bromo-3-chloro-6-hydroxybenzoic acid, palladium(II) acetate, and triphenylphosphine.

    • Evacuate and backfill the tube with argon.

    • Add degassed DMF, styrene, and triethylamine via syringe.

    • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

    • Monitor the reaction by GC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with 1 M HCl and brine.

    • Dry the organic layer and concentrate.

    • Purify by column chromatography.

Protocol for Sonogashira Coupling

Causality: The Sonogashira coupling requires a dual catalyst system of palladium and copper. The copper(I) iodide co-catalyst facilitates the formation of the copper acetylide intermediate. An amine base is used to deprotonate the terminal alkyne and neutralize the generated HX.

  • Materials:

    • 2-Bromo-3-chloro-6-hydroxybenzoic acid (1.0 mmol)

    • Phenylacetylene (1.2 mmol)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol)

    • Copper(I) iodide (CuI) (0.06 mmol)

    • Triethylamine (Et₃N) (5 mL)

    • Tetrahydrofuran (THF), degassed (5 mL)

  • Procedure:

    • To a Schlenk flask, add 2-bromo-3-chloro-6-hydroxybenzoic acid, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill with argon.

    • Add degassed THF and triethylamine.

    • Add phenylacetylene dropwise at room temperature.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor by TLC or LC-MS.

    • Once complete, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Mechanistic Insights: The Catalytic Cycles

A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimizing cross-coupling reactions.

The Suzuki-Miyaura Coupling Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex. This is followed by transmetalation with the organoboron species and concludes with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[1]

The Heck Coupling Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) [Ar-Pd(II)(alkene)L2]+X- [Ar-Pd(II)(alkene)L2]+X- Ar-Pd(II)(X)L2->[Ar-Pd(II)(alkene)L2]+X- Alkene Coordination R-CH2-CH(Ar)-Pd(II)(X)L2 R-CH2-CH(Ar)-Pd(II)(X)L2 [Ar-Pd(II)(alkene)L2]+X-->R-CH2-CH(Ar)-Pd(II)(X)L2 Migratory Insertion R-CH2-CH(Ar)-Pd(II)(X)L2->Pd(0)L2 β-Hydride Elimination & Reductive Elimination (Ar-alkene + HX)

Caption: The catalytic cycle of the Heck reaction.

The Heck reaction cycle involves oxidative addition, coordination of the alkene, migratory insertion of the alkene into the Pd-C bond, and finally, β-hydride elimination to release the product and a hydridopalladium species, which then undergoes reductive elimination to regenerate the catalyst.[4][5]

The Sonogashira Coupling Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination (Ar-C≡CR) R-C≡CH R-C≡CH Cu-C≡CR Cu-C≡CR R-C≡CH->Cu-C≡CR + Cu(I), Base

Caption: The dual catalytic cycles of the Sonogashira reaction.

The Sonogashira coupling features two interconnected catalytic cycles. In the palladium cycle, oxidative addition is followed by transmetalation with a copper acetylide species, which is generated in the copper cycle through the reaction of the terminal alkyne with a copper(I) salt in the presence of a base.[6][7]

Conclusion: A Strategic Approach to Dihalogenated Substrates

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